Crotepoxide
描述
Structure
3D Structure
属性
IUPAC Name |
[(1R,2R,4R,5S,6R,7S)-5,6-diacetyloxy-3,8-dioxatricyclo[5.1.0.02,4]octan-4-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-9(19)23-13-12-14(25-12)16-18(26-16,15(13)24-10(2)20)8-22-17(21)11-6-4-3-5-7-11/h3-7,12-16H,8H2,1-2H3/t12-,13-,14-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWUXMEXFAFMU-DBDULZNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(O2)C3C(C1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@@H](O2)[C@@H]3[C@]([C@H]1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318179 | |
| Record name | Crotepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20421-13-0 | |
| Record name | Crotepoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20421-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Futoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020421130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crotepoxide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotepoxide is a naturally occurring cyclohexane (B81311) diepoxide that has garnered significant interest in the scientific community for its potential therapeutic properties. It has been reported to possess antitumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its known biological activity, with a focus on its interaction with cellular signaling pathways.
Natural Sources of this compound
This compound has been isolated from various plant species, predominantly from the Euphorbiaceae and Zingiberaceae families. The primary and most cited sources are the berries and root bark of Croton macrostachyus and the rhizomes of several Kaempferia species. A summary of its natural sources is presented in Table 1.
| Plant Species | Family | Plant Part |
| Croton macrostachyus | Euphorbiaceae | Berries, Root Bark |
| Kaempferia pulchra (Peacock Ginger) | Zingiberaceae | Rhizomes |
| Kaempferia rotunda | Zingiberaceae | Rhizomes |
| Kaempferia angustifolia | Zingiberaceae | Not specified |
| Piper kadsura | Piperaceae | Not specified |
| Monanthotaxis caffra | Annonaceae | Not specified |
| Friesodielsia obovata | Annonaceae | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on successful isolations from Croton macrostachyus berries.
Experimental Protocol: Isolation from Croton macrostachyus Berries
1. Preparation of Plant Material:
-
Air-dry the berries of Croton macrostachyus to facilitate homogenous drying.
-
Crush the dried berries into small pieces and then grind them into a fine powder to increase the surface area for extraction.
2. Soxhlet Extraction:
-
Subject 150 g of the powdered plant material to Soxhlet extraction.
-
Perform a gradient extraction, starting with a nonpolar solvent and moving to a more polar solvent.
-
First, extract with petroleum ether to remove nonpolar compounds.
-
Subsequently, extract the same plant material with chloroform (B151607).
-
-
Collect the chloroform extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.
3. Column Chromatography Purification:
-
Prepare a silica (B1680970) gel (70 g) column for chromatography.
-
Adsorb a portion of the crude chloroform extract (3.5 g) onto silica gel (4 g).
-
Load the adsorbed extract onto the prepared silica gel column.
-
Elute the column with a chloroform:ethyl acetate (B1210297) solvent system, gradually increasing the polarity from 100:0 to 0:100 (chloroform:ethyl acetate).
-
Collect fractions of 40 mL each.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
The fraction eluting with a 50:50 mixture of chloroform:ethyl acetate is expected to contain pure this compound.[1]
Note on Yield: The yield of the crude extracts from the initial plant material has been reported. For instance, from 150 g of Croton macrostachyus berries, 11.18 g of petroleum ether extract and 3.5 g of chloroform extract were obtained.[1] However, the final yield of pure this compound from the starting plant material is not consistently reported in the literature.
Experimental Workflow
Characterization of this compound
The structure of isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Spectroscopic Data
The following table summarizes the reported 1H and 13C NMR spectral data for this compound in CDCl3.[1]
| ¹H-NMR (400 MHz, CDCl₃) | ¹³C-NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 2.03 (s, 3H) | -OCOCH₃ |
| 2.13 (s, 3H) | -OCOCH₃ |
| 3.11 (m, 1H) | H-4 |
| 3.46 (m, 1H) | H-5 |
| 3.67 (m, 1H) | H-6 |
| 4.26 (d, 1H) | H-7a |
| 4.59 (d, 1H) | H-7b |
| 5.00 (d, 1H) | H-3 |
| 5.71 (d, 1H) | H-2 |
| 7.49 (t, 2H) | H-3', H-5' |
| 7.62 (t, 1H) | H-4' |
| 8.04 (d, 2H) | H-2', H-6' |
Biological Activity and Signaling Pathway
This compound has been shown to chemosensitize tumor cells and exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates genes involved in inflammation, cell proliferation, invasion, and angiogenesis.
Inhibition of the NF-κB Signaling Pathway
This compound has been found to inhibit both inducible and constitutive NF-κB activation. The mechanism of inhibition involves the suppression of TAK1 activation, which leads to the downstream inhibition of IκBα kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the nuclear translocation of the p65 subunit of NF-κB is abrogated, leading to the suppression of NF-κB-dependent gene expression.
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
References
Crotepoxide: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotepoxide, a naturally occurring diepoxide, has garnered significant interest in the scientific community for its notable biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. First isolated from the plant Croton macrostachys, its unique chemical structure and mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway, have made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its quantitative biological data, and a depiction of its mechanism of action.
Discovery and History
This compound was first reported in the late 1960s as a novel tumor-inhibiting compound isolated from the fruits of the East African plant Croton macrostachys. The elucidation of its complex chemical structure, a cyclohexane (B81311) diepoxide derivative, was a significant milestone achieved through X-ray crystal-structure analysis of its iodohydrin derivative.[1][2] This analysis not only confirmed its constitution but also established its absolute stereochemistry.[1][2] Subsequent studies have also reported the isolation of this compound from other plant sources, such as Kaempferia rotunda.
Physicochemical Properties
The molecular formula of this compound is C₁₈H₁₈O₈. It is a white solid with a melting point of 149-150 °C.[3] Spectroscopic data, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR, have been crucial in its characterization.
Table 1: Spectroscopic Data of this compound
| Spectroscopic Data | Description |
| IR (cm⁻¹) | 720 (mono-substituted benzene), 863 & 903 (epoxy rings), 1213 (acetoxyl C-O), 1235 (benzoate C-O)[3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | See Table 2 |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | See Table 3 |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-2 | 5.71 | ||
| H-3 | 5.00 | ||
| H-4 | 3.11 | ||
| H-5 | 3.46 | ||
| H-6 | 3.67 | ||
| H-7 | 4.26, 4.59 | AB type | |
| -OCOCH₃ | 2.03 | br s | |
| -OCOCH₃ | 2.13 | br s |
Data sourced from Gelaw et al., 2012.[3]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ ppm) |
| C-1 | 59.39 |
| C-2 | 69.4 |
| C-3 | 70.4 |
| C-4 | 53.82 |
| C-5 | 53.82 |
| C-6 | 53.82 |
| C-7 | 63.2 |
| C-8 (C=O) | 170.1 |
| C-9 (CH₃) | 20.9 |
| C-10 (C=O) | 169.7 |
| C-11 (CH₃) | 20.9 |
| C-1' | 129.08 |
| C-2', C-6' | 129.8 |
| C-3', C-5' | 128.5 |
| C-4' | 133.2 |
| C=O (Benzoyl) | 165.8 |
Data compiled from various sources.[4][5]
Experimental Protocols
Isolation of this compound from Croton macrostachys
The following protocol is a generalized procedure based on reported methods for the isolation of this compound.
dot
Caption: Experimental workflow for the isolation of this compound.
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Plant Material Collection and Preparation : Berries of Croton macrostachys are collected, air-dried, and ground into a fine powder.[3]
-
Extraction : The powdered plant material is subjected to Soxhlet extraction, typically with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as chloroform (B151607) to extract this compound.[3]
-
Chromatographic Purification : The resulting chloroform extract is concentrated and subjected to column chromatography on silica (B1680970) gel.[3][6]
-
Elution and Isolation : The column is eluted with a gradient of chloroform and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline this compound.[3]
Structural Elucidation Methodology
The definitive structure of this compound was determined using X-ray crystallography on its iodohydrin derivative.[1][2]
-
Crystal Preparation : this compound is converted to its iodohydrin derivative to facilitate the formation of suitable crystals for X-ray diffraction.
-
Data Collection : Crystals of this compound iodohydrin are mounted and exposed to an X-ray beam. The diffraction patterns are recorded. The crystals are monoclinic, space group P2₁, with unit-cell dimensions a= 5.21, b= 15.85, c= 12.18 Å, and β= 100° 42′.[1][2]
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Structure Solution and Refinement : The atomic coordinates are determined using Fourier and least-squares calculations from the collected diffraction data.[1][2]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-tumor effects being the most studied.
Table 4: Quantitative Biological Activity of this compound
| Activity | Assay/Model | Result (IC₅₀) | Reference |
| Anti-leishmanial | L. aethiopica promastigotes | Less active than controls | Gelaw et al., 2012[6] |
| Anti-leishmanial | L. aethiopica amastigotes | Less active than controls | Gelaw et al., 2012[6] |
| Cytotoxicity | Human cervix carcinoma KB-3-1 cells | Inactive in the micromolar range | Yilma et al., 2017[5] |
| Antibacterial | E. aerogenes | MIC: 100 µg/mL | Diastuti et al., 2020[4] |
Inhibition of NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory and anti-tumor effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.
dot
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocol for NF-κB Inhibition Assay:
-
Cell Culture : A suitable cell line, such as a human myeloid leukemia cell line (e.g., KBM-5), is cultured.
-
Treatment : Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulation : The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for a short period (e.g., 30 minutes).
-
Nuclear Extract Preparation : Nuclear extracts are prepared from the treated and control cells.
-
Electrophoretic Mobility Shift Assay (EMSA) : The prepared nuclear extracts are analyzed by EMSA to assess the DNA-binding activity of NF-κB. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB activation.
Biosynthesis
The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, leading to the formation of a cyclohexane precursor. The characteristic diepoxide functionalities are likely introduced through enzymatic oxidation reactions, possibly catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. The biosynthesis of similar epoxyquinoid natural products involves stereoselective epoxidation and ketoreduction steps, suggesting a complex enzymatic machinery is responsible for the formation of this compound's unique stereochemistry.[7]
Conclusion
This compound stands out as a natural product with significant therapeutic potential, primarily due to its well-characterized inhibitory effect on the pro-inflammatory NF-κB signaling pathway. The historical journey from its discovery in a traditional medicinal plant to the detailed elucidation of its structure and mechanism of action showcases the power of natural product chemistry in drug discovery. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers aiming to further explore the pharmacological properties and potential applications of this intriguing molecule. Further investigation into its biosynthetic pathway could open avenues for its biotechnological production and the generation of novel analogs with enhanced therapeutic profiles.
References
- 1. Structure of this compound: X-ray analysis of this compound iodohydrin - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Structure of this compound: X-ray analysis of this compound iodohydrin - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Crotepoxide: Chemical Structure, Properties, and Biological Activities
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information is presented to support further research and drug development efforts centered on this promising natural compound.
Chemical Identity and Structure
This compound is a naturally occurring diepoxide with a substituted cyclohexane (B81311) core. Its complex stereochemistry plays a crucial role in its biological activity.
Chemical Structure:
-
IUPAC Name: [(1R,2R,4R,5S,6R,7S)-5,6-diacetyloxy-3,8-dioxatricyclo[5.1.0.0²,⁴]octan-4-yl]methyl benzoate[1]
-
CAS Number: 20421-13-0[1]
-
Molecular Formula: C₁₈H₁₈O₈[1]
-
Molecular Weight: 362.33 g/mol [2]
-
SMILES: CC(=O)O[C@@H]1[C@@H]2--INVALID-LINK--[C@@H]3--INVALID-LINK--(O3)COC(=O)C4=CC=CC=C4[1]
-
Synonyms: Futoxide[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.
| Property | Value | Reference |
| Physical State | White solid | [3] |
| Melting Point | 149-150 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Practically insoluble in water. | [4] |
| XlogP | 0.8 | [1] |
| H-Bond Acceptor Count | 8 | [1] |
| H-Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 5 | [1] |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
-
¹H NMR and ¹³C NMR: Detailed 1D and 2D NMR data for this compound have been reported, allowing for the complete assignment of its proton and carbon signals.[5] The chemical shifts are crucial for the identification and purity assessment of the compound.
-
Mass Spectrometry: Mass spectrometric analysis provides a precise determination of the molecular weight and fragmentation pattern of this compound, further confirming its structure.
A summary of the reported ¹³C NMR spectral data is presented below.
| Carbon Atom | Chemical Shift (ppm) |
| C-1' | 129.08 |
| C-2', C-6' | 129.9 |
| C-3', C-5' | 128.5 |
| C-4' | 133.3 |
| C=O (benzoate) | 165.9 |
| C=O (acetate) | 169.7, 170.1 |
| CH₃ (acetate) | 20.8, 20.9 |
| CH₂O | 63.2 |
| Cyclohexane ring carbons | 52.8, 53.8, 55.4, 59.4, 69.4, 70.4 |
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential as both an anti-inflammatory and an anticancer agent. Its primary mechanism of action involves the modulation of the NF-κB signaling pathway.
This compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition prevents the production of inflammatory mediators.
The anticancer effects of this compound are multifaceted and largely stem from its ability to suppress the NF-κB pathway, which is often constitutively active in cancer cells, promoting their proliferation, survival, and metastasis.
-
Inhibition of Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines.[6]
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells and sensitize them to other chemotherapeutic agents.[6] It potentiates apoptosis induced by TNF and other drugs by down-regulating anti-apoptotic gene products (e.g., Bcl-2, Bcl-xL, survivin) and up-regulating pro-apoptotic proteins (e.g., Bax, Bid).[6]
-
Inhibition of Invasion and Angiogenesis: By suppressing NF-κB, this compound down-regulates the expression of genes involved in tumor invasion (e.g., ICAM-1, MMP-9) and the formation of new blood vessels that supply tumors (e.g., VEGF).[5]
The primary signaling pathway modulated by this compound is the NF-κB pathway. It does not appear to significantly affect the STAT3 or MAPK signaling pathways.[6]
NF-κB Signaling Pathway Inhibition by this compound:
Apoptosis Induction Pathway:
Experimental Protocols
The following protocol outlines the general steps for the isolation of this compound from the berries of Croton macrostachyus.[3]
Detailed Steps:
-
Plant Material Preparation: Air-dry the berries of Croton macrostachyus and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with chloroform at room temperature for an extended period (e.g., 72 hours) with occasional shaking. Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction.
-
Concentration: Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elution: Elute the column with a gradient of chloroform and ethyl acetate, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Combine the fractions rich in this compound and further purify them, if necessary, by recrystallization or repeated chromatography to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.
This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a natural product with a well-defined chemical structure and promising anti-inflammatory and anticancer properties. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent. This guide offers a foundational resource for researchers and drug development professionals to advance the study and application of this compound.
References
- 1. This compound | C18H18O8 | CID 161314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20421-13-0 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 58-25-3 CAS MSDS (Chlordiazepoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Crotepoxide Biosynthesis Pathway: A Hypothetical Framework for a Complex Plant-Derived Diepoxide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Crotepoxide, a polyoxygenated cyclohexane (B81311) diepoxide with notable antitumor properties, is a specialized metabolite found in a variety of plant species, including those of the genera Kaempferia, Croton, and Piper. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide consolidates the current understanding of related biosynthetic processes to propose a comprehensive hypothetical pathway for this compound formation in plants. We delineate a plausible sequence of enzymatic reactions, starting from primary metabolism, that leads to the formation of the characteristic diepoxide cyclohexane core and its subsequent functionalization. This guide also provides an overview of key enzyme families likely involved and details established experimental protocols that can be employed to validate and further explore this intricate biosynthetic network. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.
Introduction
This compound is a structurally complex natural product characterized by a cyclohexane core featuring two epoxide rings, two acetate (B1210297) esters, and a benzoate (B1203000) ester. Its discovery in various medicinal plants has prompted interest in its pharmacological activities, particularly its antitumor effects. However, a significant knowledge gap exists regarding its biosynthesis. Understanding the enzymatic machinery and metabolic precursors involved in the construction of this compound is crucial for several reasons: it can unlock opportunities for its biotechnological production through metabolic engineering, facilitate the discovery of novel related compounds, and provide insights into the evolution of chemical diversity in the plant kingdom.
This document outlines a putative biosynthetic pathway for this compound, drawing parallels from well-characterized pathways of related plant secondary metabolites. The proposed pathway is divided into three key stages: the formation of the core cyclohexane scaffold, the oxidative modifications including epoxidations, and the subsequent acylation steps.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from primary metabolites and proceed through a series of enzymatic transformations. The pathway can be conceptually divided into the biosynthesis of the core structure and its subsequent modifications.
Biosynthesis of the Cyclohexane Core: A Putative Role for the Shikimate Pathway
The central cyclohexane ring of this compound is likely derived from the shikimate pathway, a primary metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids.[1][2][3][4] Shikimic acid itself, a trihydroxylated cyclohexene (B86901) carboxylic acid, represents a plausible precursor to the polyoxygenated cyclohexane core of this compound.[1][5][6]
The initial steps would involve the conversion of shikimic acid into a suitable cyclohexene intermediate. This could potentially involve a series of reductions, hydroxylations, and decarboxylation, although the precise sequence and enzymatic players are currently unknown.
Oxidative Modifications: The Role of Cytochrome P450 Monooxygenases
The formation of the two epoxide rings on the cyclohexane core is a critical step in this compound biosynthesis. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases (CYPs) in plant secondary metabolism.[7][8][9][10] These heme-containing enzymes are known to catalyze the epoxidation of a wide range of olefinic substrates.[8][11][12] It is proposed that two distinct CYP-catalyzed epoxidation events occur on a cyclohexadiene precursor to yield the diepoxide structure. Hydroxylation reactions, also often catalyzed by CYPs, are likely involved in producing the polyhydroxylated intermediate required for subsequent acylation.
Acylation Events: Contribution of BAHD Acyltransferases
The final steps in the biosynthesis of this compound involve the esterification of the hydroxyl groups on the cyclohexane core with acetyl and benzoyl moieties. These reactions are likely catalyzed by members of the BAHD acyltransferase family, a large and diverse group of enzymes in plants that utilize acyl-CoA thioesters as acyl donors.[13][14][15][16]
-
Benzoylation: The benzoate group is derived from benzoic acid, which is synthesized from phenylalanine, a product of the shikimate pathway.[17][18][19][20] Benzoic acid is activated to its CoA thioester, benzoyl-CoA, which then serves as the donor for a BAHD acyltransferase to attach the benzoyl group to a hydroxyl on the cyclohexane intermediate.[13][16]
-
Acetylation: The two acetate groups are derived from acetyl-CoA, a central metabolite in primary metabolism. Two separate acetylation events, likely catalyzed by one or more BAHD acetyltransferases, would lead to the final diacetylated structure of this compound.[15][21][22]
The following diagram illustrates the proposed hypothetical biosynthetic pathway for this compound.
Quantitative Data
As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, substrate concentrations, or product yields for the specific enzymes involved. The following table is provided as a template for future research findings.
| Enzyme (Hypothetical) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Cyclohexene Epoxidase 1 | Polyhydroxylated Cyclohexene | - | - | - | - | - |
| Cyclohexene Epoxidase 2 | Mono-epoxy Cyclohexene | - | - | - | - | - |
| Benzoyl-CoA:Diepoxy-cyclohexanetriol Acyltransferase | Benzoyl-CoA, Diepoxy-cyclohexanetriol | - | - | - | - | - |
| Acetyl-CoA:Benzoyl-diepoxy-cyclohexanetriol Acyltransferase | Acetyl-CoA, Benzoyl-diepoxy-cyclohexanetriol | - | - | - | - | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be central to this research.
Identification of Candidate Genes using Transcriptomics and Bioinformatics
Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound by analyzing gene expression data from a this compound-producing plant.
Methodology:
-
Plant Material: Collect tissue samples from a known this compound-producing plant (e.g., Kaempferia rotunda rhizomes) at different developmental stages or under various stress conditions where secondary metabolite production might be induced.
-
RNA Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.
-
De Novo Transcriptome Assembly: If a reference genome is not available, assemble the RNA-Seq reads into a de novo transcriptome.
-
Gene Annotation: Annotate the assembled transcripts to predict the functions of the encoded proteins. This can be done by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).
-
Differential Expression Analysis: Identify genes that are co-expressed with known markers of secondary metabolism or are highly expressed in tissues that accumulate this compound.
-
Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their predicted function. Look for genes encoding cytochrome P450s, BAHD acyltransferases, and other enzymes potentially involved in modifying a cyclohexane core.
-
Gene Cluster Analysis: Utilize bioinformatics tools like plantiSMASH to identify potential biosynthetic gene clusters (BGCs) in the genome of the source plant.[18][23][24][25] BGCs are physical groupings of genes involved in a single metabolic pathway and can greatly facilitate gene discovery.[19][23]
In Vitro Enzyme Assays
Objective: To biochemically characterize the function of candidate enzymes identified through transcriptomics.
Methodology for a Candidate Cytochrome P450:
-
Heterologous Expression: Clone the full-length cDNA of the candidate CYP into an appropriate expression vector (e.g., for E. coli or yeast).[17][20][26] Co-express with a suitable cytochrome P450 reductase (CPR) if necessary.
-
Microsome Isolation: If expressed in yeast or a plant system, prepare microsomal fractions which contain the membrane-bound P450s.
-
Enzyme Assay: Set up a reaction mixture containing the microsomal fraction (or purified enzyme), a proposed substrate (e.g., a synthesized cyclohexene intermediate), NADPH as a cofactor, and buffer.
-
Product Analysis: After incubation, extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to identify the formation of epoxidized or hydroxylated products.[27][28][29]
Methodology for a Candidate BAHD Acyltransferase:
-
Heterologous Expression and Purification: Clone the candidate acyltransferase cDNA into an E. coli expression vector, express the protein, and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: Prepare a reaction mixture containing the purified enzyme, a potential acyl acceptor (e.g., a polyhydroxylated cyclohexane intermediate), an acyl-CoA donor (benzoyl-CoA or acetyl-CoA), and a suitable buffer.
-
Product Analysis: Quench the reaction and analyze the products by HPLC or LC-MS to detect the formation of the corresponding ester.
In Vivo Isotope Labeling Studies
Objective: To trace the metabolic origin of the carbon skeleton of this compound in the living plant.
Methodology:
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-labeled shikimic acid, ¹³C-labeled phenylalanine, or ¹³C-labeled acetate) to the this compound-producing plant or cell cultures.[22][30][31][32][33]
-
Incubation: Allow the plant or cell culture to metabolize the labeled precursors for a defined period.
-
Metabolite Extraction and Purification: Harvest the plant material, extract the total metabolites, and purify this compound using chromatographic techniques (e.g., HPLC).
-
Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift, which indicates the incorporation of the stable isotopes.
-
NMR Spectroscopy: For more detailed analysis, ¹³C NMR spectroscopy can be used to determine the specific positions of the incorporated ¹³C atoms in the this compound molecule, thus revealing how the precursor was fragmented and reassembled.
Conclusion
The biosynthesis of this compound represents an intriguing and yet-to-be-solved puzzle in plant secondary metabolism. The hypothetical pathway presented in this guide, based on the convergence of the shikimate pathway and subsequent modifications by cytochrome P450s and BAHD acyltransferases, provides a robust framework for future research. The experimental strategies outlined herein offer a clear roadmap for the identification and characterization of the genes and enzymes responsible for the assembly of this complex and medicinally important natural product. Successful elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our fundamental understanding of plant biochemistry but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.
References
- 1. Shikimic acid - Wikipedia [en.wikipedia.org]
- 2. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of induction of specific hepatic cytochrome P450 isoforms in epoxidation of 4-vinylcyclohexene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Two BAHD Acetyltransferases Highly Expressed in the Flowers of Jasminum sambac (L.) Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
- 17. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 27. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 28. Engineering and assaying of cytochrome P450 biocatalysts [agris.fao.org]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Probing in Vivo Metabolism by Stable Isotope Labeling of Storage Lipids and Proteins in Developing Brassica napus Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 33. lirias.kuleuven.be [lirias.kuleuven.be]
Crotepoxide's Mechanism of Action in Cancer Cells: A Technical Guide for Researchers
DISCLAIMER: The majority of detailed mechanistic data on the anticancer effects of crotepoxide comes from a 2010 publication by Prasad et al. in the Journal of Biological Chemistry. It is critical to note that this article was later retracted due to inappropriate image manipulation. While the textual descriptions from this paper form the primary basis of the mechanisms outlined below, these findings should be interpreted with significant caution. This guide summarizes the proposed mechanisms from this and other available literature, with the understanding that independent verification is required.
Executive Summary
This compound, a substituted cyclohexane (B81311) diepoxide first isolated from Croton macrostachys, has been investigated for its antitumor activities.[1] The primary proposed mechanism of action centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[1] By suppressing this pathway, this compound is suggested to inhibit cancer cell proliferation, potentiate apoptosis induced by cytokines and chemotherapeutic agents, and down-regulate key proteins involved in tumor progression and metastasis.[1]
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central hub for pro-survival signaling in many cancer types. In an inactive state, NF-κB transcription factors are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound has been reported to disrupt this pathway at multiple key points:
-
Inhibition of TAK1 Activation: The study by Prasad et al. suggested that this compound directly inhibits the activation of TGF-β-activated kinase 1 (TAK1). TAK1 is a crucial upstream kinase that, upon activation by TNF-α, phosphorylates and activates the IκB kinase (IKK) complex.[1]
-
Suppression of IKK Activation: By inhibiting TAK1, this compound was shown to prevent the subsequent activation of the IKK complex. The IKK complex is directly responsible for phosphorylating IκBα.[1]
-
Inhibition of IκBα Phosphorylation and Degradation: Consequently, the inhibition of IKK prevents the phosphorylation of IκBα. This prevents IκBα from being targeted for proteasomal degradation, thus keeping it bound to NF-κB in the cytoplasm.[1]
-
Blockade of p65 Nuclear Translocation: By stabilizing the IκBα-NF-κB complex, this compound effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1]
-
Suppression of NF-κB-Dependent Gene Expression: The ultimate result of this cascade is the suppression of genes regulated by NF-κB that are critical for cancer cell survival and proliferation.[1]
This inhibitory action was reported to be non-specific to the inducer (effective against TNF, phorbol (B1677699) esters, lipopolysaccharide, and cigarette smoke) and not specific to cell type (observed in myeloid, leukemia, and epithelial cells).[2]
Downstream Cellular Effects
The inhibition of the NF-κB signaling cascade leads to several key anticancer effects.
Inhibition of Cell Proliferation and Cell Cycle Arrest
NF-κB controls the expression of proteins essential for cell cycle progression, such as Cyclin D1 and c-Myc. The Prasad et al. study reported that this compound treatment led to a dose-dependent decrease in the expression of both Cyclin D1 and c-Myc.[1] This suppression of proliferative gene products provides a molecular basis for the observed inhibition of cancer cell growth. While not definitively shown for this compound, inhibitors of this pathway often induce a G0/G1 phase cell cycle arrest.
Induction and Potentiation of Apoptosis
NF-κB activation promotes the expression of numerous anti-apoptotic proteins, which contribute to chemoresistance and tumor survival. This compound was reported to suppress the expression of key anti-apoptotic gene products, including:
-
Bcl-2 and Bcl-xL
-
Survivin
-
TRAF1
-
c-IAP1[1]
By downregulating these survival proteins, this compound is proposed to lower the threshold for apoptosis. The retracted study reported that this compound alone could induce a low level of apoptosis but, more significantly, it potentiated apoptosis induced by TNF-α and various chemotherapeutic agents like 5-fluorouracil, cisplatin, thalidomide, and bortezomib (B1684674) (Velcade).[1]
Inhibition of Invasion and Angiogenesis
The expression of genes involved in tumor invasion (e.g., ICAM-1, MMP-9) and angiogenesis (e.g., VEGF) is also under the control of NF-κB. The Prasad et al. study showed that this compound treatment suppressed the expression of these proteins, suggesting a potential role for this compound in inhibiting metastasis and tumor vascularization.[1]
Quantitative Data (from Retracted Source)
The following tables summarize quantitative data as reported in the retracted 2010 paper by Prasad et al. This data should be viewed as illustrative of the retracted findings and not as independently verified fact.
Table 1: Effect of this compound on Leukemic Cell Proliferation (MTT Assay) (Disclaimer: Data sourced from a retracted publication.)
| Cell Line | This compound Conc. (µM) | Day 1 (% Inhibition) | Day 3 (% Inhibition) | Day 5 (% Inhibition) |
| KBM-5 | 10 | ~10% | ~25% | ~40% |
| 25 | ~20% | ~50% | ~70% | |
| 50 | ~30% | ~75% | ~90% | |
| MM1 | 10 | ~5% | ~15% | ~30% |
| 25 | ~15% | ~40% | ~60% | |
| 50 | ~25% | ~65% | ~85% | |
| U266 | 10 | ~8% | ~20% | ~35% |
| 25 | ~18% | ~45% | ~65% | |
| 50 | ~28% | ~70% | ~88% | |
| Values are estimated from graphical data presented in Prasad et al., 2010. |
Table 2: Potentiation of Apoptosis in KBM-5 Cells by this compound (Disclaimer: Data sourced from a retracted publication.)
| Treatment | % Apoptotic Cells (Annexin V) | % Dead Cells (Live/Dead Assay) |
| Control | ~2% | ~5% |
| This compound (50 µM) alone | ~9% | ~10% |
| TNF-α (1 nM) alone | ~9% | ~16% |
| This compound + TNF-α | ~28% | ~40% |
| Chemotherapeutic Agent | % Cell Death (Alone) | % Cell Death (+ this compound) |
| 5-Fluorouracil | ~21% | ~44% |
| Cisplatin | ~23% | ~43% |
| Thalidomide | ~18% | ~56% |
| Velcade (Bortezomib) | ~28% | ~65% |
| Values are from data presented in Prasad et al., 2010. |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to investigate the proposed mechanism of action of this compound. These are intended as a guide for researchers looking to study this or similar compounds.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., KBM-5) in 6-well plates. Pre-treat cells with this compound (e.g., 50 µM) for 2 hours, then stimulate with an NF-κB activator like TNF-α (e.g., 1 nM) for a specified time (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform cytoplasmic and nuclear fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and separate proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, p-IκBα, IκBα, β-actin as a loading control) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Conclusion and Future Directions
The available, albeit retracted, literature proposes a compelling mechanism for this compound's anticancer activity centered on the potent inhibition of the NF-κB signaling pathway. This inhibition is suggested to occur high in the signaling cascade, at the level of TAK1 and IKK, leading to broad downstream effects including the suppression of proliferation, induction of apoptosis, and inhibition of metastasis-related genes.
However, the retraction of the key paper on this topic due to data integrity issues necessitates a complete and independent re-evaluation of these claims. Future research should focus on:
-
Independent Validation: Reproducing the key findings regarding NF-κB inhibition in a variety of cancer cell lines by multiple independent laboratories.
-
Quantitative Analysis: Establishing accurate IC50 values for this compound across a wide panel of cancer cell lines to identify those most sensitive to its action.
-
In Vivo Studies: If in vitro activity is confirmed, conducting well-controlled animal studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to potentially enhance potency and reduce off-target effects.
Until such independent validation is published, the proposed mechanism of action for this compound should be considered a hypothesis requiring rigorous scientific scrutiny.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on some derivatives of this compound--an antitumor constituent of Piper futokadzura] - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotepoxide's Inhibition of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a pivotal role in regulating cellular processes such as proliferation, survival, and immunity. Its dysregulation is implicated in a host of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.
Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has garnered attention for its potential anti-inflammatory and anti-tumor activities. While research into its precise mechanisms of action is ongoing, and has been subject to academic retraction, existing literature suggests a potential inhibitory effect on the NF-κB signaling cascade. This technical guide provides an in-depth overview of the NF-κB pathway, the putative inhibitory mechanism of this compound, and detailed experimental protocols for its investigation.
The NF-κB Signaling Pathway: An Overview
The canonical NF-κB signaling pathway is initiated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). In its inactive state, the NF-κB dimer (most commonly a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα.
Activation of the pathway leads to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.
This compound's Potential Mechanism of NF-κB Inhibition
Disclaimer: The primary source detailing the specific mechanism of this compound's effect on the NF-κB pathway has been retracted. The following description is based on the abstract of that publication and should be considered putative until further validated by independent, peer-reviewed research.
This compound is hypothesized to exert its inhibitory effect on the NF-κB pathway at a step upstream of IKK activation. The retracted literature suggested that this compound inhibits the activation of TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase that phosphorylates and activates the IKK complex.[1] By inhibiting TAK1, this compound would prevent the subsequent phosphorylation and degradation of IκBα.[1] This would, in turn, lead to the retention of the NF-κB complex in the cytoplasm, preventing the nuclear translocation of p65 and the transcription of NF-κB target genes.[1]
Quantitative Data
Due to the retraction of the key study on this compound, reliable quantitative data, such as IC50 values for NF-κB inhibition, are not available in the peer-reviewed literature. However, for the purpose of comparison, data for a structurally similar natural compound, panepoxydone (B1678377) , is presented below. Panepoxydone is also a cyclohexane diepoxide that has been shown to inhibit NF-κB activation.
| Compound | Assay | Cell Line | Stimulus | IC50 | Reference |
| Panepoxydone | NF-κB Reporter (SEAP) | COS-7 | TPA, TNF-α | 7.15-9.52 µM | [2] |
| Panepoxydone | hTNF-α Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/ml | [3] |
| Panepoxydone | IL-8 Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/ml | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.
Cytotoxicity Assays
Prior to assessing the inhibitory activity of this compound, it is crucial to determine its cytotoxic effects to ensure that the observed inhibition of NF-κB is not a result of cell death.
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, or other relevant cell lines)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Materials:
-
Cells and 96-well plates
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
White, opaque 96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).
-
Luciferase assay reagent (commercially available).
-
Luminometer.
-
-
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
After stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[4]
-
Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of key components of the NF-κB pathway.
a) IκBα Phosphorylation and Degradation
-
Materials:
-
Cells, culture dishes, and this compound.
-
NF-κB activator (e.g., LPS or TNF-α).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and pre-treat with this compound.
-
Stimulate with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of IκBα degradation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
b) p65 Nuclear Translocation (by subcellular fractionation)
-
Procedure:
-
Follow the same initial steps as for IκBα analysis, but with a longer stimulation time (e.g., 30-60 minutes) to allow for p65 translocation.
-
Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol.
-
Analyze the cytoplasmic and nuclear fractions by Western blot using an anti-p65 antibody.
-
Use antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Materials:
-
Nuclear extracts from cells treated with this compound and an NF-κB activator.
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Unlabeled ("cold") competitor probe.
-
Binding buffer.
-
Polyacrylamide gels and electrophoresis apparatus.
-
Detection system for biotinylated or radiolabeled probes.
-
-
Procedure:
-
Prepare nuclear extracts from treated cells.
-
Incubate the nuclear extracts with the labeled NF-κB probe in a binding reaction.
-
For a competition control, add a 50-100 fold molar excess of the unlabeled probe to a separate reaction before adding the labeled probe.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detect the probe using an appropriate method (chemiluminescence for biotin (B1667282) or autoradiography for radioactivity). A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of DNA binding.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visually confirms the subcellular localization of p65.
-
Materials:
-
Cells grown on coverslips.
-
This compound and NF-κB activator.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary anti-p65 antibody.
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound and an NF-κB activator.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or effectively inhibited cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
-
Visualizations
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for investigating this compound's effect on NF-κB.
Conclusion
This technical guide provides a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. While the specific molecular target of this compound within this pathway requires further validated research, the provided experimental protocols offer a robust methodology for elucidating its mechanism of action. The use of multiple, complementary assays is essential for a comprehensive understanding of how this compound may modulate this critical inflammatory pathway. The data on panepoxydone serves as a valuable reference for what can be expected from a compound with a similar chemical scaffold. Future research should focus on independently verifying the putative mechanism of this compound and establishing a clear dose-response relationship for its inhibitory effects on the NF-κB pathway.
References
- 1. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway [ir.niist.res.in:8080]
- 2. Inhibition of NF-kappa B activation by panepoxydone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the fungal NF-kappaB inhibitor panepoxydone on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Crotepoxide: A Technical Guide on its Anti-inflammatory Effects and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has been identified as a compound with potential anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of its anti-inflammatory effects and the proposed mechanisms of action. A significant portion of the detailed mechanistic data in the scientific literature stems from a now-retracted publication; therefore, this guide critically evaluates the available information, highlighting both the proposed pathways and the existing gaps in validated data. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and provides visualizations of the key signaling pathways implicated in its function.
Introduction
This compound is a secondary metabolite isolated from various plant species, including Kaempferia pulchra, Kaempferia rotunda, and Globba pendula.[1] Structurally, it is a substituted cyclohexane diepoxide.[2] Historically, it has been investigated for various biological activities, with a notable focus on its anti-inflammatory and antitumor potential.[1]
The core of its anti-inflammatory action is believed to be the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. However, it is critical to note that a key peer-reviewed article detailing the specific molecular mechanism of this compound's anti-inflammatory action has been retracted due to data manipulation.[3] This event underscores the need for cautious interpretation of the available data and highlights the necessity for further independent validation. This guide will present the proposed mechanism from the retracted source as a putative pathway while clearly acknowledging its unverified status.
Putative Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway
The most detailed, albeit uncorroborated, proposed mechanism for this compound's anti-inflammatory effect centers on the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[5][6]
The proposed mechanism suggests that this compound does not directly inhibit NF-κB itself but targets a critical upstream kinase: Transforming growth factor-β-activated kinase 1 (TAK1).[4]
The hypothesized sequence of events is as follows:
-
Inhibition of TAK1 Activation: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), typically lead to the activation of TAK1. This compound is suggested to directly bind to and inhibit the activation of TAK1.[4]
-
Suppression of IκB Kinase (IKK) Complex: Activated TAK1 is responsible for phosphorylating and activating the IKK complex. By inhibiting TAK1, this compound consequently prevents the activation of IKK.[4]
-
Abrogation of IκBα Phosphorylation and Degradation: The active IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This compound's inhibition of IKK prevents IκBα phosphorylation, thus stabilizing the IκBα protein.[4][5]
-
Sequestration of NF-κB in the Cytoplasm: In its inactive state, NF-κB (typically the p65/p50 heterodimer) is bound to IκBα in the cytoplasm. The stabilization of IκBα ensures that NF-κB remains sequestered and cannot translocate to the nucleus.[4]
-
Downregulation of Pro-inflammatory Gene Expression: By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of NF-κB target genes, such as those encoding for COX-2, TNF-α, and various interleukins, thereby exerting its anti-inflammatory effects.[4]
It is important to reiterate that this detailed pathway is derived from a retracted source and requires independent verification.[3]
Signaling Pathways Not Significantly Affected
Studies from the same retracted source indicated that this compound does not appear to modulate other key inflammatory signaling pathways, such as the STAT3 and MAPK pathways.
Diagram: Putative this compound Anti-inflammatory Signaling Pathway
Quantitative Data on Anti-inflammatory Activity
Validated quantitative data for pure this compound is scarce in the current literature. However, a study on the extracts of Globba pendula rhizomes, from which this compound was isolated as a constituent, provides valuable insight into its potential potency.
| Compound/Extract | Assay | Cell Line | Stimulant | Measured Effect | IC50 Value | Citation |
| Ethyl Acetate Extract of G. pendula (containing this compound) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | 32.45 µg/mL | [1] |
Note: This IC50 value represents the activity of the total extract, not purified this compound. Further studies are required to determine the specific contribution of this compound to this activity and to establish its IC50 value in various anti-inflammatory assays.
Detailed Experimental Protocols
The following are detailed, standardized protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound, specifically focusing on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by a test compound.
-
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB transcriptional activity.
-
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant human TNF-α (e.g., 10 µg/mL stock).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™).
-
Luminometer plate reader.
-
-
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the medium from the cells and add 50 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and unstimulated control wells. Incubate for 1-2 hours.
-
Stimulation: Prepare a working solution of TNF-α at 20 ng/mL. Add 50 µL of this solution to all wells except the unstimulated controls (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Measurement: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve.
-
Western Blot for IκBα Phosphorylation and Degradation
This method visualizes the key molecular events in the NF-κB pathway: the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Objective: To determine if this compound inhibits TNF-α-induced phosphorylation and degradation of IκBα.
-
Materials:
-
RAW 264.7 macrophage cells.
-
RPMI-1640 medium with 10% FBS.
-
This compound and TNF-α.
-
Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (5% Bovine Serum Albumin in TBST).
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Once confluent, pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm protein degradation and equal loading, the membrane can be stripped and re-probed for total IκBα and β-actin, respectively.
-
Diagram: General Experimental Workflow for this compound Evaluation
Conclusion and Future Directions
This compound demonstrates notable potential as an anti-inflammatory agent. The primary proposed mechanism, inhibition of the NF-κB pathway via upstream targeting of TAK1, provides a plausible and compelling explanation for its effects. However, the retraction of the seminal paper detailing this mechanism necessitates urgent, independent research to validate these findings.
Future research should prioritize the following:
-
Independent Mechanistic Validation: Re-evaluation of this compound's effect on the TAK1-IKK-IκBα-NF-κB axis using rigorous, reproducible methods.
-
Quantitative Bioactivity Profiling: Determination of the IC50 values of purified this compound in a range of anti-inflammatory assays, including inhibition of NO production, COX-2 activity, and pro-inflammatory cytokine secretion.
-
In Vivo Efficacy: Conducting dose-response studies in established animal models of inflammation, such as carrageenan-induced paw edema, to ascertain its in vivo potency and therapeutic window.
-
Target Selectivity: Broader screening against a panel of kinases and other inflammatory targets to confirm its selectivity and identify any potential off-target effects.
Addressing these knowledge gaps is crucial for advancing this compound from a promising natural product to a potential therapeutic lead for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 20421-13-0 [chemicalbook.com]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H18O8 | CID 161314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tjdr.org [tjdr.org]
Crotepoxide's In Vitro Antitumor Activity: A Technical Guide for Researchers
A Note on Data Integrity and Scientific Scrutiny
The exploration of natural compounds for novel anticancer therapies is a vibrant field of research. Crotepoxide, a cyclohexane (B81311) diepoxide, has been a subject of interest for its potential antitumor activities. However, a significant portion of the detailed mechanistic data regarding its in vitro effects stems from a key publication that has since been retracted due to data manipulation. This retraction underscores the critical importance of scientific integrity and the rigorous, ongoing peer-review process.
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the methodologies used to assess the in vitro antitumor activity of compounds like this compound. Given the scarcity of reliable, published quantitative data specifically for this compound, this guide will focus on the established experimental protocols and the conceptual framework for such an investigation. Where this compound-specific information is mentioned, it is done so with the explicit caveat regarding its sourcing from retracted literature and should be treated as illustrative rather than established fact.
I. Assessing Cytotoxicity: The Foundation of Antitumor Activity
A primary step in evaluating an anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.
Table 1: Illustrative Cytotoxicity Data for this compound (Based on Retracted Data)
| Cell Line | Cell Type | IC50 (µM) - Illustrative |
| KBM-5 | Myeloid Leukemia | Data unavailable |
| MM.1S | Multiple Myeloma | Data unavailable |
| U266 | Multiple Myeloma | Data unavailable |
II. Key Experimental Protocols
A thorough in vitro assessment of an antitumor compound involves a battery of assays to elucidate its mechanism of action. Below are detailed methodologies for key experiments.
Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of a compound on cell viability and proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
-
-
SRB (Sulphorhodamine B) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells in culture with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Principle: PI stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes (G1 phase: 2N DNA content; S phase: between 2N and 4N; G2/M phase: 4N). The fluorescence intensity of PI-stained cells is therefore proportional to their DNA content.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the membranes.
-
Staining: Treat the cells with RNase to prevent staining of RNA and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram shows the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
III. Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing experimental processes and biological mechanisms.
Caption: General experimental workflow for in vitro antitumor activity assessment.
IV. Signaling Pathways: A Mechanistic Insight
Understanding the molecular pathways affected by a compound is crucial for drug development. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis, and is often dysregulated in cancer.
Disclaimer: The following section describes the NF-κB pathway, which was implicated in the mechanism of this compound in a now-retracted publication. This information is provided for educational purposes to illustrate a relevant cancer signaling pathway and should not be considered verified data for this compound.
In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Inhibition of this pathway can lead to apoptosis and sensitization of cancer cells to other therapies. The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes that promote cancer cell survival.
Caption: The canonical NF-κB signaling pathway and a hypothesized, unverified point of inhibition.
V. Conclusion for the Research Professional
The case of this compound serves as a critical reminder of the challenges and rigor required in preclinical drug discovery. While the initial reports on its antitumor activity were promising, the retraction of key data leaves a significant void in our understanding of its specific in vitro effects.
For researchers investigating novel compounds, this guide provides a foundational framework of the necessary in vitro assays to robustly characterize antitumor activity. It is imperative that all findings are reproducible and subjected to rigorous scrutiny. Future research on this compound or its analogs would require independent, comprehensive studies to validate any potential antitumor effects and elucidate the underlying mechanisms of action. The methodologies outlined herein represent the standard for such an endeavor, ensuring that the data generated is reliable and contributes meaningfully to the field of cancer drug discovery.
Crotepoxide's Antibacterial Properties Against Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotepoxide, a naturally occurring diepoxide, has garnered scientific interest for its diverse biological activities. Isolated from various plant sources, including Kaempferia pulchra, this compound has demonstrated potential as an anti-inflammatory and anti-tumor agent. Recent investigations have extended to its antimicrobial properties, revealing a moderate but notable efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial activity, compiling available quantitative data, detailing experimental methodologies, and exploring its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been quantitatively assessed against several pathogenic bacterial strains. The primary methods used for this evaluation are the disc diffusion assay, which measures the zone of growth inhibition around a this compound-impregnated disc, and the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A key study by Diastuti et al. (2020) provides the most direct quantitative data on this compound's activity against four significant pathogens: Escherichia coli, Enterococcus aerogenes, Bacillus cereus, and Staphylococcus aureus. The results from this study are summarized in the table below.
| Pathogenic Bacteria | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Escherichia coli ATCC 25922 | Negative | >100 | - |
| Enterococcus aerogenes ATCC 13048 | Negative | 100 | 6.1 |
| Bacillus cereus ATCC 6538 | Positive | >100 | - |
| Staphylococcus aureus ATCC 11778 | Positive | >100 | - |
Data sourced from Diastuti et al. (2020).[1][2][3][4]
The data indicates that this compound exhibits its most potent activity against Enterococcus aerogenes, with an MIC of 100 µg/mL and a corresponding zone of inhibition of 6.1 mm.[1][2][3][4] Its activity against the other tested strains was less pronounced at the concentrations evaluated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial properties. These protocols are based on standardized microbiological techniques.
Disc Diffusion Assay
The disc diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.
a. Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum.
-
Rotate the swab against the inner side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
c. Application of this compound Discs:
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound solution.
-
Using sterile forceps, place the this compound-impregnated discs onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
A standard antibiotic disc should be used as a positive control, and a disc impregnated with the solvent used to dissolve this compound as a negative control.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
-
The size of the inhibition zone is indicative of the antibacterial activity of the tested compound.
Disc Diffusion Assay Workflow
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
b. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described for the disc diffusion assay, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
The results can be confirmed by measuring the optical density (OD) of each well using a microplate reader.
Broth Microdilution Assay Workflow
Potential Mechanism of Action: Interference with Quorum Sensing
While direct studies on the antibacterial mechanism of this compound are limited, research on other natural products containing epoxide functionalities suggests a potential mode of action. The epoxide ring is a reactive group that can interact with various biological macromolecules. One plausible hypothesis is that this compound may interfere with bacterial communication systems, specifically quorum sensing (QS).
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. This system is crucial for regulating virulence factors, biofilm formation, and other processes important for bacterial pathogenesis. In Gram-positive bacteria like Staphylococcus aureus, the accessory gene regulator (agr) system is a well-characterized QS pathway.
The proposed mechanism involves the inhibition of key components of the agr system by the epoxide moiety of this compound. This could occur through the alkylation of critical amino acid residues in the signal processing or receptor proteins, thereby disrupting the signaling cascade.
Proposed Inhibition of the agr Quorum Sensing System by this compound
Logical Relationship of Potential Quorum Sensing Inhibition:
Logical Flow of this compound's Potential Anti-Virulence Activity
Conclusion and Future Directions
This compound demonstrates measurable antibacterial activity, particularly against Gram-negative bacteria such as Enterococcus aerogenes. The available data, while limited, provides a foundation for further investigation into its potential as an antimicrobial agent. The detailed experimental protocols provided in this guide offer a standardized approach for future studies aimed at expanding the spectrum of tested pathogens and elucidating the precise mechanism of action.
The hypothesis that this compound may act by inhibiting quorum sensing is a compelling avenue for future research. Elucidating this mechanism could open up new possibilities for the development of anti-virulence therapies, which represent a promising strategy to combat bacterial infections while potentially minimizing the development of resistance. Further studies, including transcriptomic and proteomic analyses of bacteria treated with this compound, are warranted to validate this hypothesis and to identify the specific molecular targets of this natural product. Such research will be instrumental in determining the therapeutic potential of this compound and its derivatives in the ongoing battle against pathogenic bacteria.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic Analysis of E. coli after Exposure to a Sublethal Concentration of Hydrogen Peroxide Revealed a Coordinated Up-Regulation of the Cysteine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic and metabolomic characterization of antibacterial activity of Melastoma dodecandrum - PMC [pmc.ncbi.nlm.nih.gov]
Crotepoxide: An In-Depth Technical Guide to its Biological Activity and a Framework for Assessing Antimutagenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotepoxide, a substituted cyclohexane (B81311) diepoxide isolated from species like Kaempferia pulchra (peacock ginger), has garnered scientific interest for its antitumor and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role as an inhibitor of the NF-κB signaling pathway. While direct evidence of its antimutagenic potential is not currently available in peer-reviewed literature, this document outlines a detailed framework for evaluating such properties using standard, validated genotoxicity and mutagenicity assays. This includes in-depth experimental protocols for the Ames test, the in vitro micronucleus assay, and the comet assay, providing a roadmap for future research into the complete toxicological and therapeutic profile of this compound.
Known Biological Activities of this compound: Anti-inflammatory and Antitumor Effects
This compound has demonstrated significant biological activity, primarily linked to its ability to modulate inflammatory pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2] In many cancer cells, NF-κB is constitutively active, promoting a pro-survival state and resistance to therapy.
Studies have shown that this compound can inhibit NF-κB activation induced by various stimuli, including carcinogens and inflammatory agents.[1][2] This inhibition is not cell-type specific, having been observed in myeloid, leukemia, and epithelial cells. The mechanism of inhibition involves the suppression of TAK1 activation, which is an upstream kinase in the NF-κB signaling cascade. This leads to the prevention of IκBα kinase (IKK) activation, thereby blocking the phosphorylation and subsequent degradation of IκBα. As IκBα remains bound to NF-κB in the cytoplasm, the translocation of NF-κB to the nucleus is prevented, leading to the downregulation of NF-κB target genes.[1]
The downstream effects of this compound-mediated NF-κB inhibition include the suppression of various gene products involved in:
-
Anti-apoptosis: Bcl-2, Bcl-xL, IAP1, Mcl-1, survivin, and TRAF1[2]
-
Proliferation: Cyclin D1 and c-myc[2]
-
Inflammation: COX-2[2]
-
Invasion: ICAM-1 and MMP-9[2]
-
Angiogenesis: VEGF[2]
Chemosensitization and Apoptosis Potentiation
This compound has been shown to potentiate the cytotoxic effects of chemotherapeutic agents and TNF-induced apoptosis.[1] By inhibiting the NF-κB pathway, this compound sensitizes tumor cells to the pro-apoptotic signals of these agents. For instance, pretreatment with this compound was found to enhance apoptosis induced by TNF and other chemotherapeutic drugs in leukemic cells.[1]
It is important to note that a key study by Prasad et al. (2010) detailing many of these findings was later retracted due to inappropriate data manipulation.[3] However, the general findings regarding NF-κB inhibition by this compound are supported by other research.
Cytotoxicity
This compound itself exhibits cytotoxic effects, inhibiting the proliferation of various tumor cell lines in a dose- and time-dependent manner.[1] The IC50 values, however, can vary significantly depending on the cell line. For example, tanshinones, another class of natural compounds, have shown IC50 values ranging from less than 18 µM to over 1000 µM in different cancer and normal cell lines.[4]
Framework for Assessing the Antimutagenic Potential of this compound
While this compound's anti-inflammatory and antitumor activities are documented, its potential to prevent mutations (antimutagenicity) has not been explicitly studied. The following sections provide detailed protocols for standard assays that could be employed to investigate this property.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and validated method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.[5][6]
Objective: To determine if this compound can revert mutations in histidine-requiring (his- ) strains of Salmonella typhimurium to a histidine-independent (his+) state, indicating its mutagenic potential. The assay can be adapted to test for antimutagenic activity by co-incubating the test compound with a known mutagen.[7]
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[8]
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98 without S9; 2-aminoanthracene (B165279) with S9).[5]
-
Negative/vehicle control (the solvent used to dissolve this compound).
-
S9 fraction (a rat liver homogenate used to simulate metabolic activation).[5]
-
Minimal glucose agar (B569324) plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the selected Salmonella strains at 37°C with shaking.
-
Plate Incorporation Method (for Mutagenicity):
-
To a test tube containing 2 ml of molten top agar at 45°C, add:
-
0.1 ml of the bacterial culture.
-
0.1 ml of the this compound solution at various concentrations.
-
0.5 ml of S9 mix (for metabolic activation) or buffer.
-
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Pre-incubation Method (for Antimutagenicity):
-
In a test tube, pre-incubate 0.1 ml of bacterial culture, the this compound solution, a known mutagen, and S9 mix or buffer for 20-30 minutes at 37°C.[7]
-
Add 2 ml of molten top agar, vortex, and pour onto minimal glucose agar plates.
-
Incubate as described above.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[5]
-
For antimutagenicity, a significant dose-dependent decrease in the number of revertant colonies induced by the known mutagen indicates antimutagenic potential.
-
Visualization of the Ames Test Workflow
Caption: Workflow of the Ames Test for mutagenicity assessment.
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test that detects damage to chromosomes. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[9][10]
Objective: To determine if this compound induces the formation of micronuclei in cultured mammalian cells, indicating clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
Materials:
-
A suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
This compound dissolved in a suitable solvent.
-
Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).
-
Negative/vehicle control.
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells).[10]
-
Culture medium, serum, and antibiotics.
-
Fixative (e.g., methanol:acetic acid).
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Microscope slides.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Expose the cells to various concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or up to 1.5-2 normal cell cycles without S9).
-
-
Cytokinesis Block:
-
After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate for a period equivalent to 1-1.5 cell cycles to allow for nuclear division without cell division.[11]
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution to swell the cells.
-
Fix the cells using a suitable fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Using a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.
-
The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.
-
-
Data Analysis:
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
-
Visualization of the Micronucleus Assay Workflow
Caption: Workflow of the in vitro cytokinesis-block micronucleus assay.
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12] Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[13]
Objective: To determine if this compound causes DNA damage in individual cells. The assay can be modified to assess the ability of this compound to prevent DNA damage induced by another agent.
Materials:
-
Cell suspension (from in vitro cultures or in vivo studies).
-
This compound and controls.
-
Comet slides (pre-coated with agarose).
-
Low melting point agarose (B213101) (LMPA).
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide).
-
Fluorescence microscope with appropriate software for image analysis.
Procedure:
-
Cell Treatment: Expose a single-cell suspension to various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Embedding Cells in Agarose:
-
Mix the cell suspension with LMPA.
-
Pipette the mixture onto a comet slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer to allow the DNA to unwind.
-
Apply an electric field. Broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity, and tail moment.
-
-
Data Analysis:
-
A significant, dose-dependent increase in comet tail parameters compared to the negative control indicates DNA damage.
-
To test for antigenotoxicity, cells can be co-treated with this compound and a known DNA-damaging agent (e.g., hydrogen peroxide). A reduction in DNA damage would suggest a protective effect.
-
Visualization of the Comet Assay Workflow
Caption: Workflow of the alkaline comet assay for DNA damage detection.
Signaling Pathways
This compound-Mediated Inhibition of the NF-κB Pathway
The following diagram illustrates the key steps in the TNF-induced NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimutagenic, antigenotoxic and antiproliferative activities of Fraxinus angustifolia Vahl. leaves and stem bark extracts and their phytochemical composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
- 10. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
- 13. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
Crotepoxide and its Derivatives: A Technical Guide to Biological Activity and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotepoxide, a naturally occurring diepoxide, has garnered significant attention in the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a particular focus on its molecular mechanisms of action. While research into a wide array of this compound derivatives is still in its nascent stages, this document summarizes the available data on known derivatives and provides detailed experimental protocols relevant to the evaluation of this class of compounds. The primary mechanism of action for this compound's anticancer and anti-inflammatory effects involves the inhibition of the pro-inflammatory NF-κB signaling pathway. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound and a framework for the investigation of its future derivatives.
Introduction to this compound
This compound is a substituted cyclohexane (B81311) diepoxide isolated from various plant sources, including Kaempferia pulchra (peacock ginger).[1] Its unique chemical structure, characterized by two epoxide rings, is believed to be responsible for its significant biological activities. The primary areas of investigation for this compound have been in oncology and inflammatory diseases, with emerging evidence of its antimicrobial potential.
Biological Activity of this compound
The biological effects of this compound are multifaceted, with the most extensively studied being its anticancer and anti-inflammatory activities.
Anticancer Activity
This compound has demonstrated potent cytotoxic and chemosensitizing effects across various cancer cell lines. It has been shown to induce apoptosis and inhibit the expression of proteins involved in tumor cell proliferation, invasion, and angiogenesis.[1][2][3]
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Human Myeloid (KBM-5) | Proliferation Assay | Inhibition | Potent antiproliferative effects | [3] |
| Human Leukemia | Proliferation Assay | Inhibition | Potent antiproliferative effects | [3] |
| Human Epithelial | Proliferation Assay | Inhibition | Potent antiproliferative effects |[3] |
Note: Specific IC50 values for the antiproliferative activity of this compound were not explicitly provided in the search results, but the compound was described as suppressing the proliferation of various tumor cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are closely linked to its anticancer effects, primarily through the modulation of inflammatory signaling pathways.[1][3] this compound has been shown to inhibit the production of key inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound
| Target | Effect | Cellular Context | Reference |
|---|---|---|---|
| NF-κB Activation | Inhibition | Human Cancer Cells | [1][3] |
| COX-2 Expression | Downregulation | Human Cancer Cells |[1][3] |
Antimicrobial Activity
Emerging research has indicated that this compound possesses antimicrobial properties against a range of pathogenic bacteria.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Assay | Result (MIC) | Result (Inhibitory Zone) | Reference |
|---|
| Enterococcus aerogenes | Disc Diffusion | 100 µg/mL | 6.1 mm |[2] |
This compound Derivatives
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anticancer and anti-inflammatory activities of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, invasion, and angiogenesis.[5][6]
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inducers such as tumor necrosis factor (TNF), lipopolysaccharide (LPS), and carcinogens, the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of its target genes.[8]
This compound has been shown to inhibit NF-κB activation induced by a variety of stimuli.[1][3] It acts by inhibiting the activation of TAK1, a kinase upstream of the IKK complex.[1] This leads to the suppression of IKK activation, abrogation of IκBα phosphorylation and degradation, and consequently, the inhibition of p65 nuclear translocation and NF-κB-dependent gene expression.[1][3]
By inhibiting the NF-κB pathway, this compound downregulates the expression of several NF-κB-regulated gene products, including:
This broad-spectrum inhibition of pro-tumorigenic and pro-inflammatory gene expression provides a molecular basis for the observed biological activities of this compound.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
24-well plates
-
This compound or its derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 5 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B) in a 96-well plate. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Assay (Disk Diffusion Method)
The disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria to a test compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
This compound or its derivatives
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Data Analysis: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A logical workflow for the development of this compound derivatives.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer and anti-inflammatory activities, primarily mediated through the inhibition of the NF-κB signaling pathway. While the exploration of its derivatives is currently limited, the potent bioactivity of the parent compound suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of a broader range of this compound analogs and a systematic evaluation of their biological activities. Structure-activity relationship studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for such future investigations, which could unlock the full therapeutic potential of this fascinating class of molecules.
References
- 1. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Crotepoxide Extraction and Purification from Kaempferia pulchra
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotepoxide, a substituted cyclohexane (B81311) diepoxide, is a natural product isolated from the rhizomes of Kaempferia pulchra, commonly known as peacock ginger.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.[1] Mechanistic studies have indicated that this compound may exert its effects through the modulation of critical signaling pathways, such as the nuclear factor kappaB (NF-κB) pathway, which plays a pivotal role in inflammation and cancer progression.[1] The development of a standardized and efficient protocol for the extraction and purification of this compound is crucial for advancing research into its pharmacological activities and potential as a therapeutic agent. This document provides a detailed methodology for the isolation of this compound from K. pulchra rhizomes, intended to guide researchers in obtaining high-purity material for further investigation.
Data Presentation
The following tables summarize illustrative quantitative data for the extraction and purification of this compound. These values are representative and may vary depending on the specific plant material, solvent batches, and instrumentation used.
Table 1: this compound Extraction Yield from Kaempferia pulchra Rhizomes
| Plant Material | Extraction Solvent | Extraction Method | Crude Extract Yield (w/w %) | This compound Content in Crude Extract (%, estimated by HPLC) |
| Dried K. pulchra Rhizomes | Chloroform (B151607) | Maceration | 5 - 8% | 0.5 - 1.5% |
| Dried K. pulchra Rhizomes | Ethyl Acetate | Soxhlet Extraction | 7 - 10% | 0.4 - 1.2% |
| Dried K. pulchra Rhizomes | Ethanol (95%) | Maceration | 10 - 15% | 0.2 - 0.8% |
Table 2: this compound Purification Efficiency
| Purification Step | Starting Material | Final Product | Purity (by HPLC) | Recovery Rate (%) |
| Silica (B1680970) Gel Column Chromatography | Crude Chloroform Extract | This compound-rich fraction | 60 - 75% | 80 - 90% |
| Preparative HPLC | This compound-rich fraction | Purified this compound | >98% | 50 - 70% |
Experimental Protocols
1. Plant Material Preparation
-
1.1. Collection and Identification: Fresh rhizomes of Kaempferia pulchra should be collected and authenticated by a plant taxonomist.
-
1.2. Cleaning and Drying: The rhizomes are thoroughly washed with water to remove soil and debris. They are then air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
1.3. Grinding: The dried rhizomes are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of this compound
This protocol describes a maceration method using chloroform, which has been reported for the extraction of this compound.[1]
-
2.1. Maceration:
-
Weigh 1 kg of powdered K. pulchra rhizomes and place it in a large glass container.
-
Add 5 L of chloroform to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
2.2. Filtration and Concentration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
The plant residue can be re-extracted twice more with fresh chloroform (3 L each time) to maximize the yield.
-
Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting dark, viscous crude extract is then dried in a vacuum oven to remove any residual solvent.
-
3. Purification of this compound
A two-step chromatographic procedure is employed for the purification of this compound from the crude extract.
-
3.1. Silica Gel Column Chromatography (Flash Chromatography):
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane (B92381) as the mobile phase.
-
Sample Loading: The crude chloroform extract (e.g., 10 g) is adsorbed onto a small amount of silica gel (20 g) and dried. The dried material is then carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3) and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling of Fractions: Fractions showing a spot corresponding to a this compound standard (if available) or a prominent spot with a consistent Rf value are pooled and concentrated.
-
-
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
System Preparation: A preparative HPLC system equipped with a C18 column is used. The mobile phase is a mixture of methanol (B129727) and water.
-
Sample Preparation: The this compound-rich fraction obtained from column chromatography is dissolved in a minimal amount of the mobile phase and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Illustrative):
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase: Isocratic elution with 60% Methanol in Water
-
Flow Rate: 10 mL/min
-
Detection: UV at 230 nm
-
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Final Processing: The collected fraction is concentrated under reduced pressure to remove the mobile phase, yielding purified this compound. The purity should be assessed by analytical HPLC.
-
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed this compound Signaling Pathway Inhibition.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Crotepoxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel crotepoxide derivatives and protocols for evaluating their biological activity. This compound, a natural product isolated from various plants, has garnered interest for its potential antitumor and anti-inflammatory properties. The derivatization of this compound offers a promising avenue for the development of new therapeutic agents with enhanced potency and selectivity.
Rationale for this compound Derivatization
This compound possesses a unique chemical structure characterized by a cyclohexane (B81311) diepoxide ring. This reactive functionality, along with its other substituents, provides multiple sites for chemical modification. The primary goals for synthesizing novel this compound derivatives include:
-
Enhancing Biological Activity: To improve the cytotoxic effects against cancer cell lines and augment anti-inflammatory properties.
-
Improving Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: To understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent compounds.
-
Investigating Mechanism of Action: To elucidate the molecular targets and signaling pathways affected by these novel compounds.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives can be achieved through various chemical transformations, primarily focusing on the modification of the epoxide rings and the acetate (B1210297) groups of the parent molecule. A key strategy involves selective deacetylation followed by nucleophilic ring-opening of the epoxide.
General Synthetic Scheme
A representative synthetic approach involves a two-step process: partial deacetylation of this compound followed by the ring-opening of one of the epoxide moieties.
Application Notes and Protocols for In Vitro Crotepoxide Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture assays to characterize the biological activity of crotepoxide, a natural diepoxide with demonstrated anti-inflammatory and antitumor properties. The protocols detailed herein are designed to assess its cytotoxic effects, induction of apoptosis, and its impact on key cellular signaling pathways, particularly the NF-κB pathway.
Introduction to this compound
This compound is a substituted cyclohexane (B81311) diepoxide isolated from plants like Kaempferia pulchra (peacock ginger).[1][2] It has garnered significant interest for its potential as a therapeutic agent due to its ability to chemosensitize tumor cells to various treatments.[1][2] The primary mechanism of action for this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, cell proliferation, survival, and angiogenesis.[1][4][5][6] In many cancer types, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[1][3][4] this compound has been shown to suppress both inducible and constitutive NF-κB activation, leading to the downregulation of NF-κB-regulated gene products involved in cell survival and proliferation.[1][2] This inhibitory action potentiates apoptosis (programmed cell death) and enhances the efficacy of chemotherapeutic agents.[1][2]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the effects of this compound from in vitro studies.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (days) | IC50 (µM) |
| KBM-5 | Myeloid Leukemia | 1 | ~60 |
| KBM-5 | Myeloid Leukemia | 3 | ~40 |
| KBM-5 | Myeloid Leukemia | 5 | ~25 |
| MM.1S | Multiple Myeloma | 1 | >100 |
| MM.1S | Multiple Myeloma | 3 | ~75 |
| MM.1S | Multiple Myeloma | 5 | ~50 |
| U266 | Multiple Myeloma | 1 | >100 |
| U266 | Multiple Myeloma | 3 | >100 |
| U266 | Multiple Myeloma | 5 | ~80 |
Data extracted from proliferation curves presented in published research.[1]
Table 2: Potentiation of TNF-α-induced Apoptosis by this compound (Annexin V Staining)
| Treatment | Cell Line | Apoptotic Cells (%) |
| Untreated | KBM-5 | <5 |
| This compound (50 µM) | KBM-5 | 9 |
| TNF-α (1 nM) | KBM-5 | 9 |
| This compound (50 µM) + TNF-α (1 nM) | KBM-5 | 28 |
Data reflects the percentage of cells undergoing apoptosis as determined by Annexin V staining and flow cytometry.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., KBM-5, MM.1S, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[11]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well.[7] For suspension cells, add 100 µL of solubilization solution directly to the wells.[8]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][11] Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol quantifies the number of apoptotic cells following treatment with this compound. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12][13][14] Propidium iodide (PI) is used as a vital stain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration (e.g., 50 µM for 24 hours).[1] Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[17] Fix the cells for at least 30 minutes at 4°C.[17]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[17]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution.[18][19]
Western Blot Analysis of NF-κB Signaling Pathway Proteins
This protocol allows for the detection and quantification of key proteins in the NF-κB signaling pathway to elucidate the molecular mechanism of this compound. This includes analyzing the phosphorylation status of IκBα and the expression levels of NF-κB-regulated gene products.[20][21][22]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-cyclin D1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
Caption: Workflow for in vitro evaluation of this compound activity.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Animal Models for In Vivo Testing of Crotepoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and anti-cancer activities. The primary mechanism of action for this compound is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor involved in the regulation of genes associated with inflammation, cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound presents a promising avenue for the development of novel treatments for a range of diseases.
These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory and anti-cancer efficacy using established animal models. The described methodologies are designed to offer a robust framework for preclinical assessment.
Mechanism of Action: NF-κB Signaling Pathway
This compound exerts its biological effects by intervening in the canonical NF-κB signaling cascade. Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation and tumorigenesis. This compound has been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes.
Part 1: In Vivo Models for Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating acute inflammation.[2][3][4][5][6] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Reference Drug): Indomethacin (10 mg/kg) + Carrageenan.
-
Group IV-VI (this compound): this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan.
-
-
Procedure: a. Measure the initial volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, Indomethacin, or this compound via oral gavage or intraperitoneal injection 30-60 minutes before carrageenan injection. c. Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of pro-inflammatory markers (TNF-α, IL-6, PGE2) using ELISA.
-
Data Presentation (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control | - | 0.05 ± 0.01 | - |
| Carrageenan | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
| This compound | 10 | 0.62 ± 0.06 | 27.1 |
| This compound | 25 | 0.45 ± 0.05* | 47.1 |
| This compound | 50 | 0.32 ± 0.04 | 62.4 |
| *p<0.05, **p<0.01 compared to Carrageenan Control |
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model mimics systemic inflammation and is useful for assessing the effect of a compound on cytokine production.[7][8][9][10][11]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group I (Control): Vehicle only.
-
Group II (LPS Control): Vehicle + LPS.
-
Group III (Reference Drug): Dexamethasone (5 mg/kg) + LPS.
-
Group IV-VI (this compound): this compound (e.g., 10, 25, 50 mg/kg) + LPS.
-
-
Procedure: a. Administer vehicle, Dexamethasone, or this compound (i.p.) 1 hour before LPS challenge. b. Inject LPS (1-5 mg/kg, i.p.) to induce endotoxemia.
-
Endpoint Analysis:
-
Collect blood via cardiac puncture 2-6 hours post-LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Harvest organs (liver, spleen, lungs) for histological examination and analysis of inflammatory markers.
-
Data Presentation (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Control | - | 50 ± 10 | 25 ± 5 |
| LPS | - | 2500 ± 300 | 1800 ± 200 |
| Dexamethasone | 5 | 800 ± 100 | 500 ± 70 |
| This compound | 10 | 1800 ± 250 | 1300 ± 150 |
| This compound | 25 | 1200 ± 180 | 800 ± 100 |
| This compound | 50 | 900 ± 120 | 600 ± 80 |
| *p<0.05, **p<0.01 compared to LPS Control |
Part 2: In Vivo Models for Anti-Cancer Activity
Human Tumor Xenograft Models in Immunodeficient Mice
These models are crucial for evaluating the efficacy of anti-cancer compounds on human tumors.[12][13][14][15][16]
Experimental Workflow:
Protocol:
-
Cell Lines: Select human cancer cell lines with known constitutive NF-κB activity (e.g., KBM-5, U266 for leukemia; MDA-MB-231 for breast cancer).
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Procedure: a. Subcutaneously inject 1-10 x 10^6 tumor cells in a mixture of media and Matrigel into the flank of each mouse. b. Monitor tumor growth regularly using calipers. c. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
- Group I (Vehicle Control): Administer vehicle.
- Group II (Standard-of-Care): Administer a relevant chemotherapeutic agent.
- Group III-V (this compound): Administer this compound at various doses. d. Treat animals according to the desired schedule (e.g., daily, 5 days/week) and route (i.p., p.o.). e. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Calculate tumor growth inhibition (TGI).
-
Excise tumors for weighing, histological analysis, and biomarker analysis (e.g., western blot for NF-κB pathway proteins).
-
Data Presentation (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | % TGI |
| Vehicle Control | - | 1500 ± 200 | 0 |
| Doxorubicin | 5 | 600 ± 100 | 60 |
| This compound | 25 | 1100 ± 150 | 26.7 |
| This compound | 50 | 800 ± 120* | 46.7 |
| This compound | 100 | 550 ± 90 | 63.3 |
| *p<0.05, **p<0.01 compared to Vehicle Control |
Systemic Leukemia Model in Immunodeficient Mice
This model is used to assess the efficacy of compounds against hematological malignancies.[17][18][19][20][21]
Protocol:
-
Cell Lines: Human leukemia cell lines (e.g., KBM-5, U266) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Procedure: a. Inject 1-5 x 10^6 luciferase-expressing leukemia cells intravenously into the tail vein of each mouse. b. Monitor disease progression through bioluminescence imaging (BLI) at regular intervals. c. Once a consistent bioluminescent signal is detected, randomize mice into treatment groups. d. Administer this compound and control treatments as described in the xenograft model.
-
Endpoint Analysis:
-
Monitor survival as a primary endpoint.
-
Quantify tumor burden using BLI.
-
At the study endpoint, collect bone marrow, spleen, and liver to assess leukemia cell infiltration by flow cytometry or immunohistochemistry.
-
Data Presentation (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg) | Median Survival (days) | % Increase in Lifespan |
| Vehicle Control | - | 25 | - |
| Cytarabine | 20 | 35 | 40 |
| This compound | 25 | 29 | 16 |
| This compound | 50 | 33* | 32 |
| This compound | 100 | 38 | 52 |
| *p<0.05, **p<0.01 compared to Vehicle Control |
Conclusion
The in vivo animal models and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its anti-inflammatory and anti-cancer properties, researchers can gather the necessary data to support its further development as a potential therapeutic agent. Careful experimental design, adherence to protocols, and thorough data analysis are essential for obtaining reliable and translatable results.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. protocol-online.org [protocol-online.org]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
Crotepoxide Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
It is critical to note that a significant preclinical study by Prasad et al. (2010) detailing the anti-cancer and anti-inflammatory mechanisms of crotepoxide has been retracted due to data manipulation.[1] Consequently, the findings from this paper, particularly those related to the NF-κB signaling pathway, should be interpreted with extreme caution. This document presents the information available in the public domain, including from the retracted source, for informational purposes, but underscores the need for independent verification.
Introduction
This compound is a substituted cyclohexane (B81311) diepoxide that has been isolated from various plants, including Kaempferia pulchra (peacock ginger), Croton macrostachys, and Piper kadsura.[2][3] Historically, it has been investigated for its potential anti-tumor and anti-inflammatory properties.[2] More recent, reliable studies have explored its enzymatic inhibitory activities. These application notes provide an overview of the preclinical data and methodologies for studying this compound.
Quantitative Data Summary
The available reliable quantitative data for this compound in preclinical studies is limited. The following table summarizes the findings on its in vitro inhibitory activity against pancreatic lipase (B570770).
Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of this compound
| Analyte | Assay System | Substrate | Positive Control | This compound Inhibition (%) | Orlistat (B1677487) Inhibition (%) | Reference |
| Porcine Pancreatic Lipase (PPL) | In vitro enzymatic assay | p-Nitrophenyl Butyrate (PNPB) | Orlistat | 42.80 ± 0.49 | 74.04 ± 0.13 | [4] |
Signaling Pathways and Experimental Workflows
Proposed (Unverified) NF-κB Signaling Pathway Inhibition by this compound
Disclaimer: The following pathway is based on a retracted publication and requires independent verification.
The retracted study by Prasad et al. (2010) proposed that this compound exerts its anti-inflammatory and chemosensitizing effects by inhibiting the NF-κB signaling pathway.[2][3] The proposed mechanism involved the inhibition of TAK1 activation, which is upstream of IκBα kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of NF-κB-regulated genes involved in inflammation, cell proliferation, and survival.[2][3]
Caption: Proposed (unverified) mechanism of this compound on the NF-κB pathway.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
The following diagram illustrates a general workflow for assessing the cytotoxic and apoptotic effects of a compound like this compound in vitro, as described in the retracted study.
Caption: General experimental workflow for in vitro cytotoxicity and apoptosis assays.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is adapted from the study by Srisopa et al. (2021).[4]
Objective: To determine the inhibitory effect of this compound on the activity of porcine pancreatic lipase (PPL).
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (PNPB) as a substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound solution (in DMSO)
-
Orlistat solution (positive control, in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve PPL in Tris-HCl buffer to the desired concentration.
-
Prepare a stock solution of PNPB in a suitable solvent (e.g., acetonitrile).
-
Prepare serial dilutions of this compound and orlistat in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer.
-
PPL solution.
-
This compound solution at different concentrations (or Orlistat for positive control, or DMSO for negative control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PNPB substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control (with DMSO) and A_sample is the absorbance in the presence of this compound or orlistat.
-
Cell Proliferation (MTT) Assay
This is a general protocol and was a method used in the retracted Prasad et al. (2010) study.
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., KBM-5, U266)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This is a general protocol and was a method used in the retracted Prasad et al. (2010) study.
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specific time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
The available preclinical data on this compound is sparse, and the retraction of a key study necessitates a cautious approach. While there is reliable evidence for its in vitro pancreatic lipase inhibitory activity, the claims regarding its anti-cancer and anti-inflammatory effects via NF-κB inhibition remain unverified and require new, independent investigation. The protocols and workflows provided here serve as a methodological guide for researchers interested in re-evaluating or further exploring the therapeutic potential of this compound.
References
- 1. [Studies on some derivatives of this compound--an antitumor constituent of Piper futokadzura] [pubmed.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Crotepoxide Dose-Response Analysis in Leukemia Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of crotepoxide on leukemia cells, with a focus on its mechanism of action via the NF-κB signaling pathway. Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of these findings.
Introduction
This compound, a naturally occurring cyclohexane (B81311) diepoxide, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. In leukemia, this compound has been shown to inhibit cell growth and sensitize cells to tumor necrosis factor (TNF)-induced apoptosis.[1] This activity is primarily attributed to its ability to suppress the NF-κB signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation.[1] These notes offer a detailed analysis of the dose-dependent effects of this compound on leukemia cells and provide standardized protocols for its investigation.
Data Presentation: this compound Dose-Response in Leukemia Cell Lines
This compound has been observed to inhibit the proliferation of various human leukemia cell lines in a dose- and time-dependent manner. The following tables summarize the key findings on its effects on cell viability and apoptosis.
Table 1: Effect of this compound on the Proliferation of Leukemia Cell Lines
| Cell Line | Description | Treatment Duration | Observed Effect |
| KBM-5 | Human chronic myeloid leukemia | 1, 3, and 5 days | Dose-dependent inhibition of proliferation.[1] |
| MM.1S | Human multiple myeloma | 1, 3, and 5 days | Dose-dependent inhibition of proliferation.[1] |
| U266 | Human multiple myeloma | 1, 3, and 5 days | Dose-dependent inhibition of proliferation.[1] |
Table 2: this compound's Potentiation of TNF-Induced Apoptosis in KBM-5 Cells
| Treatment | Apoptosis Rate (%) |
| Control (untreated) | Baseline |
| This compound (50 µM) alone | 9% |
| TNF (1 nM) alone | 9% |
| This compound (50 µM) + TNF (1 nM) | 28%[1] |
Signaling Pathway
This compound exerts its anti-leukemic effects by targeting the canonical NF-κB signaling pathway. It inhibits the activation of TAK1, a kinase upstream of the IκB kinase (IKK) complex. This leads to the suppression of IKK activity, thereby preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in cell proliferation and survival.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response of this compound in leukemia cells.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., KBM-5, MM.1S, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Incubate the plates for 1, 3, or 5 days at 37°C in a humidified 5% CO2 incubator.
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound, alone or in combination with TNF.
Materials:
-
KBM-5 cells
-
This compound
-
Recombinant human TNF-α
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed KBM-5 cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with 50 µM this compound for 2 hours.
-
Add 1 nM TNF-α to the this compound-treated cells and incubate for 24 hours. Include control groups with no treatment, this compound alone, and TNF-α alone.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the NF-κB pathway following this compound treatment.
Materials:
-
KBM-5 cells
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed KBM-5 cells and grow to a sufficient density.
-
Pre-treat the cells with 50 µM this compound for 2 hours.
-
Stimulate the cells with 0.1 nM TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest the cells and prepare cytoplasmic and nuclear extracts, or whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.[1]
References
Application Notes and Protocols: Crotepoxide Synergy with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotepoxide, a substituted cyclohexane (B81311) diepoxide isolated from plants like Kaempferia pulchra (peacock ginger), has demonstrated notable anti-inflammatory and antitumor properties.[1] A significant aspect of its therapeutic potential lies in its ability to chemosensitize cancer cells, enhancing the efficacy of conventional chemotherapeutic agents. This document provides a detailed overview of the synergistic effects of this compound with various chemotherapy drugs, the underlying molecular mechanisms, and standardized protocols for evaluating these synergistic interactions in a laboratory setting. The primary mechanism of this synergy involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular processes involved in inflammation, cell survival, and chemoresistance.[1]
Disclaimer: The primary source of quantitative data for this document is a study by Prasad et al., J Biol Chem, 2010, which was later retracted due to inappropriate manipulation of a single figure. While the publisher's notice does not invalidate the entirety of the published work, the findings should be interpreted with caution. These protocols and data are provided for research and informational purposes, and independent verification is strongly recommended.
Data Presentation: Synergistic Effects of this compound
The synergy of this compound with various chemotherapeutic agents has been primarily evaluated through the potentiation of apoptosis in cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Potentiation of TNF-α-induced Apoptosis by this compound in KBM-5 Cells
| Treatment | Concentration | % Apoptosis (Annexin V Staining) |
| Control | - | <5% |
| This compound | 50 µM | 9% |
| TNF-α | 1 nM | 9% |
| This compound + TNF-α | 50 µM + 1 nM | 28% |
Data extracted from Prasad et al., J Biol Chem, 2010.[1]
Table 2: Enhancement of Chemotherapy-Induced Apoptosis by this compound in KBM-5 Cells
| Chemotherapeutic Agent | Apoptosis with Chemo Alone (%) | Apoptosis with Chemo + this compound (50 µM) (%) | Fold Increase in Apoptosis |
| 5-Fluorouracil | 21% | 44% | 2.10 |
| Cisplatin | 23% | 43% | 1.87 |
| Thalidomide | 18% | 56% | 3.11 |
| Velcade (Bortezomib) | 28% | 65% | 2.32 |
Data extracted from Prasad et al., J Biol Chem, 2010.[1]
Note on IC50 and Combination Index Data: Extensive literature searches did not yield specific IC50 values for this compound in the relevant cancer cell lines (KBM-5, MM1, U266) or calculated Combination Index (CI) values for its combination with the chemotherapeutic agents listed above. Researchers are encouraged to determine these values empirically using the protocols provided below to quantify the level of synergy (synergism, additivity, or antagonism).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its chemosensitizing effects by inhibiting the NF-κB signaling pathway, which is often constitutively active in cancer cells and contributes to chemoresistance. NF-κB activation leads to the transcription of numerous genes that promote cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.
This compound's inhibitory action targets the canonical NF-κB pathway at a step upstream of IκBα kinase (IKK) activation. By preventing the activation of TAK1, this compound blocks the subsequent phosphorylation and degradation of IκBα. This ensures that NF-κB (the p65/p50 heterodimer) remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. These target genes include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, IAP1, survivin), cell cycle regulators (e.g., cyclin D1), and proteins involved in invasion and angiogenesis (e.g., MMP-9, VEGF).[1] By downregulating these pro-survival signals, this compound lowers the threshold for apoptosis induction by chemotherapeutic agents.
Visualizations
Caption: this compound inhibits the NF-κB pathway, enhancing chemotherapy.
Caption: Experimental workflow for assessing synergy.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the effect of this compound, a chemotherapeutic agent, and their combination on cancer cell viability and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., KBM-5, U266, MM1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (50 mM in DMSO)
-
Chemotherapeutic agent stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination treatments, prepare solutions containing a fixed concentration of one drug and varying concentrations of the other, or a fixed ratio of both drugs.
-
Treatment:
-
Single Agent: Add 100 µL of the diluted this compound or chemotherapeutic agent to the respective wells.
-
Combination: Add 100 µL of the combined drug solution to the appropriate wells.
-
Control: Add 100 µL of medium with the corresponding concentration of DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with this compound (e.g., 50 µM), the chemotherapeutic agent, or the combination for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
References
Crotepoxide as a Potential Pancreatic Lipase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a significant global health concern, and the inhibition of pancreatic lipase (B570770), a key enzyme in the digestion of dietary fats, is a clinically validated strategy for its management. Pancreatic lipase (EC 3.1.1.3) hydrolyzes triglycerides in the small intestine, facilitating the absorption of fatty acids. By inhibiting this enzyme, the caloric uptake from dietary fats can be reduced. Orlistat is a well-known synthetic pancreatic lipase inhibitor, but the search for novel inhibitors from natural sources continues, driven by the desire for improved efficacy and safety profiles. Crotepoxide, a cyclohexane (B81311) diepoxide first identified in Croton macrostachys and later isolated from other plants like Kaempferia rotunda, has been identified as a potential inhibitor of pancreatic lipase. This document provides detailed application notes and protocols based on existing research to facilitate further investigation into the properties of this compound as a pancreatic lipase inhibitor.
Data Presentation
The inhibitory potential of this compound against porcine pancreatic lipase (PPL) has been evaluated in vitro. The available quantitative data from preliminary studies is summarized in the table below. It is important to note that a specific IC50 value for this compound has not been reported in the currently available literature; the data is presented as percentage inhibition at an unspecified concentration.
| Compound | Enzyme Source | Substrate | % Inhibition | Positive Control | % Inhibition (Positive Control) | Reference |
| This compound | Porcine Pancreatic Lipase (PPL) | p-Nitro Phenyl Butyrate (B1204436) (PNPB) | 42.80 ± 0.49% | Orlistat | 74.04 ± 0.13% | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound from Kaempferia rotunda
This protocol is adapted from methodologies for the isolation of natural products and this compound itself. The goal is to obtain purified this compound for use in subsequent enzymatic assays.
1. Materials and Reagents:
-
Dried rhizomes of Kaempferia rotunda
-
Ethanol (B145695) (70% and absolute)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (P-TLC)
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and visualization reagents (e.g., DPPH spray for antioxidant activity guided fractionation)
2. Extraction:
-
Grind the dried rhizomes of K. rotunda into a fine powder.
-
Macerate the powdered material in 70% ethanol at room temperature for 72 hours.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract (KRE).
3. Solvent Partitioning:
-
Suspend the KRE in water and sequentially partition it with solvents of increasing polarity: n-hexane, followed by ethyl acetate.
-
Separate the layers and collect the n-hexane fraction (HF) and the ethyl acetate fraction (EAF).
-
Dry the EAF, which has been reported to contain the highest inhibitory activity against pancreatic lipase, using a rotary evaporator.[1][2][3]
4. Chromatographic Separation (VLC):
-
Subject the dried EAF to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elute the column with a gradient of solvents, for example, a step-gradient of n-hexane and ethyl acetate, followed by ethyl acetate and acetone, and finally acetone and methanol.
-
Collect the fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Test the resulting fractions (e.g., Ea1-Ea4) for pancreatic lipase inhibitory activity to identify the most active fraction. Fraction Ea3 has been previously identified as having the highest inhibition.[1][2][3]
5. Isolation by Preparative TLC (P-TLC):
-
Apply the most active fraction from VLC (e.g., Ea3) onto a preparative TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Visualize the bands under UV light or with a suitable staining reagent.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel using a polar solvent like methanol or ethyl acetate.
-
Filter and evaporate the solvent to yield isolated this compound.[1][2]
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against porcine pancreatic lipase (PPL) using p-nitrophenyl butyrate (PNPB) as a substrate. The lipase hydrolyzes PNPB to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl butyrate (PNPB)
-
This compound (isolated from Protocol 1 or chemically synthesized)
-
Orlistat (positive control)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.0)
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent for dissolving the test compound
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Tris-HCl Buffer: Prepare a 100 mM Tris-HCl buffer containing 5 mM CaCl2, and adjust the pH to 7.0.
-
PPL Enzyme Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in the Tris-HCl buffer. This solution should be prepared fresh before each experiment and kept on ice.
-
PNPB Substrate Solution: Prepare a 10 mM stock solution of PNPB in dimethylformamide or acetonitrile.
-
Test Compound (this compound) Solutions: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions of the stock solution in the Tris-HCl buffer to achieve a range of desired final concentrations for testing.
-
Positive Control (Orlistat) Solution: Prepare a stock solution of Orlistat in DMSO and dilute it in the Tris-HCl buffer to the desired final concentration.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Test Wells: 20 µL of this compound solution (at various concentrations) and 160 µL of PPL enzyme solution.
-
Positive Control Wells: 20 µL of Orlistat solution and 160 µL of PPL enzyme solution.
-
Control (No Inhibitor) Wells: 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the test wells) and 160 µL of PPL enzyme solution.
-
Blank Wells: 180 µL of Tris-HCl buffer (without the enzyme).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the 10 mM PNPB substrate solution to all wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 30-35 minutes.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
4. Data Analysis:
-
Calculate the percentage of pancreatic lipase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Abs_sample is the absorbance of the test well (enzyme + substrate + inhibitor).
-
Abs_control is the absorbance of the control well (enzyme + substrate, no inhibitor).
-
Abs_blank is the absorbance of the blank well (buffer + substrate, no enzyme).
-
-
To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), plot the percentage of inhibition against the different concentrations of this compound. The IC50 value can then be calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the study of this compound as a pancreatic lipase inhibitor.
Caption: Bioassay-guided isolation and in vitro assay workflow.
Caption: Mechanism of action for pancreatic lipase inhibition.
References
Application Notes and Protocols for Investigating Crotepoxide-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has been investigated for its potential as an anticancer agent. A key area of interest is its ability to induce apoptosis, or programmed cell death, in tumor cells. Understanding the molecular mechanisms by which this compound exerts its pro-apoptotic effects is crucial for its development as a potential therapeutic. These application notes provide a comprehensive overview of the proposed signaling pathways involved in this compound-induced apoptosis and detailed protocols for key experiments to study its effects.
It is critically important to note that a significant publication by Prasad et al. (2010) detailing the mechanism of this compound was retracted due to data manipulation.[1][2] Therefore, the specific quantitative data and some mechanistic claims from this source are not cited here. This document serves as a general guide for researchers to investigate the pro-apoptotic potential of this compound or similar compounds through established methodologies.
Proposed Mechanism of Action
This compound is thought to induce apoptosis by modulating key signaling pathways that control cell survival and death. The primary proposed mechanism involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
NF-κB Signaling Pathway:
NF-κB is a crucial regulator of cellular processes, including inflammation, immunity, and cell survival.[3] In many cancer types, NF-κB is constitutively active, promoting the expression of anti-apoptotic proteins and contributing to chemoresistance.[4] this compound is suggested to inhibit the NF-κB signaling pathway.[2][5] This inhibition is thought to occur through the suppression of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[2][4] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[6]
The downregulation of NF-κB activity by this compound would lead to a decrease in the expression of several anti-apoptotic proteins, including:
-
Bcl-2 (B-cell lymphoma 2): A key anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.[7]
-
Bcl-xL (B-cell lymphoma-extra large): Another anti-apoptotic member of the Bcl-2 family.[7]
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family that can block caspase activation.[4]
By downregulating these protective proteins, this compound is believed to shift the balance within the cell towards apoptosis.
JNK Signaling Pathway:
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK (mitogen-activated protein kinase) signaling cascade and is often activated in response to cellular stress.[8] The role of JNK in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context.[9] In many cases, sustained JNK activation is associated with the induction of apoptosis.[9][10] JNK can promote apoptosis through the activation of pro-apoptotic Bcl-2 family members or by inhibiting anti-apoptotic members.[10] Further investigation is required to determine the precise role of the JNK pathway in this compound-induced apoptosis.
Quantitative Data Summary
The following table is a template that researchers can use to summarize their own experimental data when investigating this compound or similar compounds.
| Parameter | Cell Line | Value | Reference |
| IC50 (µM) | e.g., KBM-5 | User-defined | Internal Data |
| e.g., MM.1S | User-defined | Internal Data | |
| e.g., U266 | User-defined | Internal Data | |
| Apoptosis Rate (%) | e.g., KBM-5 | User-defined | Internal Data |
| (vs. control) | |||
| Caspase-3/7 Activity | e.g., KBM-5 | User-defined | Internal Data |
| (fold change) |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the metabolic activity of tumor cells, providing an IC50 (half-maximal inhibitory concentration) value.
Materials:
-
This compound
-
Tumor cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[13]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.[14] Capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.[15]
Protocol 4: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 Assay Kit or similar fluorometric/colorimetric assay kit[16]
-
Luminometer or fluorometer/spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation and Addition: Prepare the caspase assay reagent according to the manufacturer's instructions. Add the reagent to each well.[16][17]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[17]
-
Measurement: Measure the luminescence or fluorescence/absorbance using the appropriate plate reader.[16][17]
-
Data Analysis: Calculate the fold change in caspase activity in treated cells compared to the control.
Visualizations
Caption: Proposed this compound Mechanism via NF-κB Inhibition.
Caption: Intrinsic Apoptosis Pathway and this compound's Proposed Role.
Caption: Experimental Workflow for Studying this compound.
References
- 1. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin Induces Apoptosis through JNK-Mediated Caspase Activation in Human OEC-M1 Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Investigating the Synergistic Combination of Crotepoxide and 5-Fluorouracil in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. 5-Fluorouracil (B62378) (5-FU) is a widely used antimetabolite chemotherapy agent for various solid tumors, including colorectal and gastric cancers. Its primary mechanisms of action involve the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, leading to cell death. However, intrinsic and acquired resistance to 5-FU remains a significant clinical challenge.
Crotepoxide, a natural product, has been investigated for its potential anticancer and anti-inflammatory properties. Initial studies, although one key paper has been retracted, suggested that this compound may function as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cellular processes such as inflammation, proliferation, and survival, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.
This document provides a framework for investigating the potential synergistic effects of combining this compound with 5-fluorouracil in cancer therapy. Due to the retraction of a key publication on this compound's mechanism, we will use data from studies on established NF-κB inhibitors, such as parthenolide (B1678480) and curcumin, in combination with 5-FU as a proxy to illustrate the experimental design and potential outcomes. These notes and protocols serve as a template for the rigorous evaluation of novel combinations in cancer research.
I. Mechanistic Rationale for Combination Therapy
1. 5-Fluorouracil (5-FU) Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites exert their cytotoxic effects through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis and repair. This leads to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA damage.
2. The NF-κB Signaling Pathway in Chemoresistance
The NF-κB transcription factor is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including some chemotherapeutic agents, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation, thereby promoting resistance to apoptosis.
3. Hypothetical Synergy of this compound and 5-FU
The central hypothesis is that by inhibiting the NF-κB pathway, this compound can sensitize cancer cells to the cytotoxic effects of 5-FU. 5-FU treatment can induce the activation of NF-κB as a pro-survival response in cancer cells. By blocking this survival pathway with an NF-κB inhibitor, the apoptotic effects of 5-FU-induced DNA and RNA damage can be enhanced, leading to a synergistic antitumor effect.
Signaling Pathway: 5-FU and NF-κB Inhibition
Caption: Hypothetical signaling pathway of 5-FU and an NF-κB inhibitor.
II. Data Presentation: Synergistic Effects of NF-κB Inhibitors with 5-FU
The following tables summarize representative data from studies on the combination of known NF-κB inhibitors with 5-FU in different cancer cell lines. This data illustrates the potential synergistic outcomes that could be investigated for a this compound and 5-FU combination.
Table 1: In Vitro Cytotoxicity of Parthenolide and 5-FU in Colorectal Cancer Cells (SW620)
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100 |
| 5-FU | 5 µM | ~75 |
| Parthenolide | 10 µM | ~80 |
| 5-FU + Parthenolide | 5 µM + 10 µM | ~40* |
*Data is conceptualized from findings indicating a synergistic anti-proliferative effect. Specific percentages can be found in the cited literature.
Table 2: Apoptosis Induction by Parthenolide and 5-FU in Colorectal Cancer Cells (SW620)
| Treatment | Concentration | Apoptotic Cells (%) |
| Control | - | < 5 |
| 5-FU | 5 µM | ~15 |
| Parthenolide | 10 µM | ~10 |
| 5-FU + Parthenolide | 5 µM + 10 µM | ~45* |
*Data is conceptualized from findings showing enhanced apoptotic cell death with the combination treatment.
Table 3: Effect of Curcumin and 5-FU on Protein Expression in Gastric Cancer Cells (MKN45)
| Treatment | Concentration | COX-2 Expression (% Inhibition) | NF-κB p65 Expression (% Inhibition) |
| 5-FU | 50 µmol/L | 44.79 | 37.67 |
| Curcumin | 25 µmol/L | 47.17 | 48.21 |
| 5-FU + Curcumin | 50 µmol/L + 25 µmol/L | 60.21 | 62.44 |
Data extracted from a study by Liu et al. (2017), demonstrating enhanced inhibition of NF-κB pathway-related proteins with the combination.
III. Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for in vitro synergy studies.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, SW480, MKN45)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound and 5-FU stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, 5-FU, and their combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound and use the data to calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
Treated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound and 5-FU, alone and in combination, at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of the NF-κB Pathway
-
Objective: To investigate the molecular mechanism of synergy by assessing the inhibition of the NF-κB pathway.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Treat cells with this compound and/or 5-FU for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and quantify the band intensities.
-
Normalize the expression of target proteins to the loading control. A decrease in phospho-IκBα and nuclear p65 with this compound treatment would support the inhibition of the NF-κB pathway.
-
Disclaimer: The information provided in these application notes is for research purposes only. The discussion of this compound's mechanism of action is based on a hypothesis that requires further validation due to the retraction of a key scientific publication. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols: Investigating the Potentiation of Cisplatin-Induced Cell Death by Crotepoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily by inducing DNA damage and subsequent apoptosis.[1][2] However, intrinsic and acquired resistance, often linked to the activation of pro-survival signaling pathways, can limit its therapeutic efficacy. The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation, has been identified as a significant contributor to cisplatin resistance.[3] Inhibition of NF-κB signaling has emerged as a promising strategy to sensitize cancer cells to cisplatin-induced apoptosis.[3][4][5]
This document explores the potential of crotepoxide, a natural diepoxide, to potentiate the cytotoxic effects of cisplatin. Based on preliminary findings from a now-retracted study, this compound is hypothesized to sensitize tumor cells to cisplatin by inhibiting the NF-κB signaling pathway. These application notes provide a framework for the further investigation and validation of this synergistic interaction, offering detailed protocols for co-administration experiments and key cellular assays.
Disclaimer: The quantitative data and the direct synergistic link between this compound and cisplatin presented herein are derived from a single study that has been retracted.[4][6] Therefore, the information should be treated as preliminary and requires independent experimental validation. The provided protocols are intended to guide researchers in rigorously testing this hypothesis.
Data Presentation
The following tables summarize the quantitative data reported in the preliminary, retracted study. These values should be used as a reference for designing validation experiments.
Table 1: Effect of this compound on Cisplatin-Induced Apoptosis in KBM-5 Cells
| Treatment Group | % Apoptotic Cells (as reported) |
| Control | Not reported |
| This compound (50 µM) | 9% |
| Cisplatin | 23% |
| This compound (50 µM) + Cisplatin | 43% |
| Data extracted from a retracted publication and requires independent verification.[6] |
Table 2: Potentiation of Chemotherapy-Induced Apoptosis by this compound
| Chemotherapeutic Agent | % Apoptosis (Agent alone) | % Apoptosis (this compound + Agent) |
| 5-Fluorouracil | 21% | 44% |
| Cisplatin | 23% | 43% |
| Thalidomide | 18% | 56% |
| Velcade | 28% | 65% |
| Data extracted from a retracted publication and requires independent verification.[6] |
Signaling Pathways and Experimental Workflow
Hypothesized Mechanism of Action
Cisplatin induces cell death by forming DNA adducts, which triggers a DNA damage response (DDR).[1][7] This can activate multiple signaling pathways, including the p53 and MAPK pathways, ultimately leading to the activation of caspases and apoptosis.[1][5] Concurrently, cisplatin-induced cellular stress can also activate the pro-survival NF-κB pathway.[3] Activated NF-κB translocates to the nucleus and upregulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP), which counteract the pro-apoptotic signals from the DDR, thereby contributing to cisplatin resistance.[3][8]
This compound is proposed to inhibit the NF-κB pathway by preventing the activation of IκBα kinase (IKK), which is required for the degradation of the NF-κB inhibitor, IκBα.[1] By blocking this pathway, this compound prevents the upregulation of anti-apoptotic genes. This inhibition is hypothesized to shift the cellular balance towards apoptosis in the presence of cisplatin-induced DNA damage.
Caption: Hypothesized signaling pathway of this compound and cisplatin synergy.
Experimental Workflow
A typical workflow to validate the synergistic effect of this compound and cisplatin involves cell culture, a co-administration treatment regimen, and subsequent analysis of cell viability and apoptosis.
Caption: Experimental workflow for validating this compound-cisplatin synergy.
Experimental Protocols
Protocol 1: Cell Culture and Co-administration of this compound and Cisplatin
This protocol is based on the methodology described in the preliminary (retracted) study.[6] Researchers should optimize concentrations and incubation times for their specific cell lines.
-
Cell Seeding:
-
For cell viability assays, seed 5,000 cells per well in a 96-well plate.
-
For apoptosis assays and western blotting, seed 1 x 10^6 cells per well in a 6-well plate.
-
Culture cells in appropriate media (e.g., RPMI or DMEM with 10% FBS and 1% penicillin-streptomycin) and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for attachment.
-
-
Treatment Groups:
-
Prepare four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin
-
-
-
Drug Administration:
-
Pre-treatment: Remove the culture medium and add fresh medium containing this compound (e.g., a final concentration of 50 µM) or vehicle to the respective wells. Incubate for 2 hours.
-
Co-treatment: After the 2-hour pre-treatment, add cisplatin to the designated wells (Cisplatin alone and this compound + Cisplatin groups) to achieve the desired final concentration. Do not remove the this compound-containing medium for the combination group.
-
Incubation: Incubate the plates for an additional 24 to 48 hours.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the treatment period (Protocol 1), add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]
-
Cell Harvesting:
-
After the treatment period (Protocol 1), collect both the floating cells (from the supernatant) and adherent cells (by trypsinization) from each well of the 6-well plate.
-
Combine the floating and adherent cells for each sample.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples immediately using a flow cytometer.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each population:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Conclusion
The hypothesis that this compound can sensitize cancer cells to cisplatin by inhibiting the NF-κB pathway presents a compelling avenue for overcoming chemotherapy resistance. However, due to the retraction of the key study supporting this claim, rigorous experimental validation is essential. The protocols and data presented in this document provide a comprehensive framework for researchers to systematically investigate this potential synergistic relationship and elucidate the underlying molecular mechanisms. Successful validation could pave the way for developing novel combination therapies to improve patient outcomes in cancer treatment.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Identification of cisplatin sensitizers through high-throughput combinatorial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NFkappaB increases the efficacy of cisplatin in in vitro and in vivo ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological NF‐κB inhibition decreases cisplatin chemoresistance in muscle‐invasive bladder cancer and reduces cisplatin‐induced toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving Crotepoxide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing crotepoxide in in vitro assays. This compound's hydrophobic nature presents challenges in achieving and maintaining solubility in aqueous assay buffers. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions. A 50 mM stock solution in 100% DMSO has been previously reported in the literature.
Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance to DMSO varies significantly between cell lines. For most cell lines, a final DMSO concentration of 0.5% is generally considered safe, while some robust lines may tolerate up to 1%.[1][2] However, sensitive and primary cells may show toxicity at concentrations as low as 0.1%.[1][3] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.[4]
Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds, often referred to as "solvent shock".[5] To mitigate this, pre-warm the medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[6][7] Preparing an intermediate dilution in a serum-containing medium before the final dilution can also help improve solubility for some compounds.
Q4: Can DMSO affect the results of my in vitro assay beyond cytotoxicity?
A4: Yes, DMSO is not biologically inert and can influence cellular processes.[4] Of particular relevance to this compound, DMSO has been shown to modulate the NF-κB signaling pathway, which could potentially confound experimental results.[4] Therefore, it is imperative to include a vehicle control with a matching final DMSO concentration in all experiments to account for any solvent-induced effects.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature before opening to prevent condensation of water into the DMSO stock, which can promote precipitation.
Data Presentation: this compound Solubility
| Solvent | Estimated Solubility | Rationale / Comments |
| Water | Insoluble | This compound is a hydrophobic molecule with limited capacity for hydrogen bonding with water. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, the high polarity of PBS makes it a poor solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. A 50 mM solution has been reported. |
| Ethanol | Soluble | A polar protic solvent that can dissolve many hydrophobic compounds. May be a suitable alternative to DMSO, but can also exhibit cytotoxicity. |
| Methanol | Soluble | Another polar protic solvent that is likely to solubilize this compound. |
| Acetone | Soluble | A polar aprotic solvent commonly used for dissolving epoxy compounds.[8] |
| Aromatic Hydrocarbons (Toluene, Xylene) | Likely Soluble | Epoxy resins often show good solubility in aromatic solvents.[8] |
Note: This data is estimated and should be used as a guideline. It is recommended to perform small-scale solubility tests to confirm the solubility in your solvent of choice.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 3.623 mg of this compound (Molecular Weight: 362.3 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your assay. Remember to calculate the final DMSO concentration to ensure it remains within the tolerated range for your cells (ideally ≤ 0.5%).
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of the this compound stock in pre-warmed complete cell culture medium. For example, a 1:10 dilution to create a 1 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. Add the this compound solution dropwise while gently swirling the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (used to prepare the stock solution) to the same final volume of cell culture medium. This ensures the final DMSO concentration is consistent between the treated and control samples.
-
Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation over time.
Troubleshooting Guides
Issue 1: this compound Precipitates in the Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Solvent Shock | Add the DMSO stock solution to pre-warmed (37°C) medium dropwise while gently agitating. Avoid adding the stock directly to a small volume of cold medium.[5][6] |
| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration. |
| Low Serum Concentration | Serum proteins can help to stabilize hydrophobic compounds in solution. If using low-serum or serum-free media, solubility issues are more likely. Consider if a higher serum concentration is permissible for your assay. |
| Stock Solution Integrity | Repeated freeze-thaw cycles or water absorption into the DMSO stock can reduce its solvating capacity. Use fresh aliquots for each experiment and ensure the stock solution is clear before use.[6] |
Issue 2: Inconsistent or Unexpected Biological Activity
| Possible Cause | Troubleshooting Steps |
| DMSO Effects | The final DMSO concentration may be exerting its own biological effects. Perform a DMSO dose-response curve to identify a no-effect concentration for your specific assay and cell line. Always include a matched vehicle control.[4] |
| Compound Degradation | This compound, as an epoxide, may be susceptible to hydrolysis in aqueous solutions. Prepare working solutions fresh for each experiment and minimize the time between preparation and addition to cells. |
| Inaccurate Stock Concentration | Ensure accurate weighing of the compound and use of calibrated pipettes for preparing the stock solution. |
| Cell Line Variability | Ensure consistent cell passage number and confluency, as these factors can influence the cellular response to treatment. |
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: this compound inhibits NF-κB activation via TAK1 and IKK.
References
- 1. researchgate.net [researchgate.net]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Epoxy resins are soluble in organic solvents such as aromatic ketones - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
Technical Support Center: Overcoming Crotepoxide In Vivo Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of crotepoxide. The information is presented in a question-and-answer format to directly address specific experimental issues.
Disclaimer
Publicly available quantitative data on the physicochemical properties and in vivo pharmacokinetics of this compound is limited. The following tables and protocols are based on common challenges encountered with poorly soluble natural compounds and provide a framework for experimental design. Researchers are strongly encouraged to determine the specific properties of their this compound samples to inform formulation development.
I. Troubleshooting Guides & FAQs
This section addresses common problems encountered during the in vivo delivery of this compound, categorized by the nature of the challenge.
A. Poor Aqueous Solubility and Stability
Question: My this compound sample shows poor solubility in aqueous buffers, leading to precipitation during formulation and administration. How can I improve its solubility and stability?
Answer: Poor aqueous solubility is a significant hurdle for the in vivo delivery of many natural products, including this compound. This can lead to low bioavailability and therapeutic efficacy. Here are several strategies to address this issue:
-
Co-solvents and Excipients: For initial in vitro studies, the use of biocompatible co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be explored. However, for in vivo applications, the concentration of these co-solvents must be carefully controlled to avoid toxicity. Pharmaceutical-grade excipients like cyclodextrins can also be used to form inclusion complexes, enhancing solubility.
-
pH Adjustment: The stability of compounds with ionizable groups can be pH-dependent. While this compound itself does not have readily ionizable groups, the epoxide rings can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to determine the pH-stability profile of your this compound batch to identify the optimal pH range for formulation to prevent degradation.
-
Advanced Delivery Systems: For systemic in vivo applications, encapsulating this compound in a delivery system is often the most effective approach. Common strategies include:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membrane.
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and improving its pharmacokinetic profile.
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to modify the physicochemical properties of the parent drug, such as its solubility.
-
Illustrative Data for Formulation Strategies:
The following table presents hypothetical data for a poorly soluble compound similar to this compound, demonstrating the potential improvements offered by different formulation strategies.
| Formulation Strategy | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | In Vitro Release (24h, %) |
| Free Drug Suspension | N/A | N/A | > 1000 (aggregates) | > 0.7 | < 5 |
| Liposomal Formulation | 5 ± 1.2 | 85 ± 5.3 | 120 ± 15 | < 0.2 | 35 ± 4.1 |
| PLGA Nanoparticles | 10 ± 2.5 | 78 ± 6.8 | 180 ± 20 | < 0.2 | 45 ± 5.5 |
| Prodrug Derivative | N/A | N/A | N/A | N/A | > 90 (after activation) |
B. Low Bioavailability and Rapid Clearance
Question: After administering this compound in vivo, I am observing very low plasma concentrations and a short half-life. What could be the cause and how can I improve this?
Answer: Low bioavailability and rapid clearance are common challenges for hydrophobic small molecules. This can be due to poor absorption, first-pass metabolism in the liver, and rapid elimination.
-
Enhanced Permeability and Retention (EPR) Effect: For cancer models, nanoparticle formulations can take advantage of the EPR effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. This passive targeting can increase the local concentration and residence time of the drug.
-
Surface Modification of Nanoparticles: The surface of nanoparticles can be modified with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic layer that reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), leading to a longer circulation half-life.
-
Targeted Delivery: Active targeting can be achieved by conjugating ligands (e.g., antibodies, peptides) to the surface of nanoparticles that bind to specific receptors overexpressed on target cells. This can enhance cellular uptake and reduce off-target effects.
Illustrative Pharmacokinetic Data:
This table provides a hypothetical comparison of pharmacokinetic parameters for a poorly bioavailable compound in different formulations.
| Formulation | Route of Administration | Bioavailability (%) | Half-life (t1/2) (hours) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| Free Drug (Oral) | Oral | < 5 | 1.5 ± 0.3 | 50 ± 12 | 150 ± 35 |
| Free Drug (IV) | Intravenous | 100 | 1.2 ± 0.2 | 2500 ± 300 | 3000 ± 450 |
| Liposomal (IV) | Intravenous | 100 | 8.5 ± 1.5 | 1800 ± 250 | 15000 ± 2100 |
| PEGylated Nanoparticles (IV) | Intravenous | 100 | 15.2 ± 2.1 | 1500 ± 200 | 25000 ± 3500 |
C. Off-Target Toxicity
Question: I am observing signs of toxicity in my animal models that do not seem to be related to the intended therapeutic effect of this compound. How can I mitigate these off-target effects?
Answer: Off-target toxicity can arise from the drug interacting with unintended biological targets or accumulating in healthy tissues.
-
Encapsulation: Encapsulating this compound within a nanocarrier can limit its interaction with non-target tissues during circulation, thereby reducing systemic toxicity.
-
Targeted Delivery: As mentioned previously, active targeting strategies can increase the concentration of the drug at the desired site of action, allowing for a lower overall dose and minimizing exposure to healthy tissues.
-
Prodrug Design: A prodrug can be designed to be activated only at the target site, for example, by enzymes that are overexpressed in the target tissue. This ensures that the active, and potentially toxic, form of the drug is only released where it is needed.
II. Experimental Protocols
The following are detailed methodologies for the preparation of common drug delivery systems that can be adapted for this compound.
A. Preparation of Liposomes by Thin-Film Hydration
This method is suitable for encapsulating hydrophobic drugs like this compound within the lipid bilayer.
Materials:
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine (SPC), dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. The temperature of the buffer should also be above the lipid transition temperature.
-
To reduce the size of the resulting multilamellar vesicles (MLVs) and create small unilamellar vesicles (SUVs), the liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The unencapsulated this compound can be removed by centrifugation or size exclusion chromatography.
Workflow for Liposome Preparation:
B. Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs in a polymeric matrix.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent miscible with water (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Under magnetic stirring, inject the organic solution dropwise into the aqueous stabilizer solution.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can be purified by centrifugation and washed to remove the excess stabilizer and unencapsulated drug.
-
The purified nanoparticles can be lyophilized for long-term storage.
Workflow for Nanoparticle Preparation:
III. Signaling Pathway
This compound has been reported to exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential points of inhibition by this compound.
Pathway Description: In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex. Activated IKK phosphorylates IκBα, marking it for proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation, cell proliferation, and survival. This compound is thought to inhibit this pathway by potentially targeting the IKK complex and/or inhibiting the nuclear translocation of the active p65 subunit.
Potential off-target effects of Crotepoxide in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Crotepoxide in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and provide clarity on the current understanding of this compound's cellular effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
This compound is primarily reported to target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It has been shown to inhibit both inducible and constitutive NF-κB activation across various human cancer cell lines, including myeloid, leukemia, and epithelial cells.[1][2] The mechanism of inhibition is believed to occur upstream of IκBα kinase (IKK), involving the suppression of TAK1 activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[1][2] This ultimately leads to the suppression of p65 nuclear translocation and NF-κB-dependent gene expression.[1][2]
Q2: Have any broad-panel off-target screening studies been conducted for this compound?
To date, publicly available literature does not include comprehensive off-target profiling of this compound against large panels of kinases or through chemical proteomics approaches. Such studies are crucial for identifying unintended molecular interactions that could contribute to its overall cellular effects or potential toxicity. The absence of this data represents a significant knowledge gap, and researchers should exercise caution when interpreting results, as the full spectrum of this compound's targets is not yet known.
Q3: Does this compound affect other major signaling pathways, such as MAPK or STAT3?
A now-retracted study by Prasad et al. (2010) reported that this compound did not modulate the activation of the STAT3 or MAPK pathways.[1] (Disclaimer: This study was retracted due to inappropriate data manipulation, and therefore, its findings should be interpreted with extreme caution) .[3] The study claimed that this compound did not inhibit constitutive or IL-6 induced STAT3 phosphorylation, nor did it suppress TNF-induced MAPK phosphorylation.[1] Independent verification of these claims is necessary to confirm the selectivity of this compound for the NF-κB pathway over these other signaling cascades.
Q4: My cells are showing higher-than-expected cytotoxicity after this compound treatment. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
NF-κB Inhibition: NF-κB is a key regulator of cell survival genes (e.g., Bcl-2, Bcl-xL, survivin).[1][2] Potent inhibition of NF-κB by this compound can sensitize cells to apoptosis, especially when used in combination with other treatments like TNF or chemotherapeutic agents.[1][2]
-
Cell-Type Specificity: The dependence of a particular cell line on NF-κB for survival can vary. Cells with constitutive NF-κB activation may be particularly sensitive to this compound.[1]
-
Unidentified Off-Target Effects: As broad off-target screening is lacking, this compound may be interacting with other proteins essential for cell viability in your specific cellular model.
-
Compound Purity and Stability: Ensure the purity of your this compound stock and that it has been stored correctly. Degradation products may have different activity profiles.
Q5: I am not observing the expected inhibition of NF-κB activity. What are some common troubleshooting steps?
If you are not seeing the expected inhibition of NF-κB, consider the following:
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time for your cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Method of NF-κB Activation: this compound has been reported to inhibit NF-κB activation induced by various stimuli, including TNF, phorbol (B1677699) esters (PMA), and lipopolysaccharide (LPS).[1][2] Confirm that your method of activation is robust.
-
Assay Sensitivity: The method used to measure NF-κB activation is critical. An Electrophoretic Mobility Shift Assay (EMSA) is a direct measure of NF-κB DNA binding, while a reporter gene assay measures transcriptional activity. Western blotting for phosphorylated IκBα or p65 can assess upstream signaling events. Ensure your chosen assay is sensitive enough to detect the expected changes.
-
Cellular Health: Ensure that the cells are healthy and not overly confluent, as this can affect signaling pathways.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (MTT Assay) Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Regularly check for contamination. |
| Low signal or unexpected increase in viability at high concentrations | This compound precipitating out of solution at high concentrations. Interference of the compound with the MTT reagent. | Visually inspect the wells for precipitation. Perform a control experiment with this compound in cell-free media with MTT to check for direct chemical reduction of the dye. |
| Results not correlating with other assays (e.g., apoptosis assays) | The MTT assay measures metabolic activity, not directly cell death. This compound might be affecting mitochondrial function without immediately causing cell death. | Corroborate MTT results with a direct measure of cell death, such as Annexin V/PI staining or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Guide 2: Difficulty Detecting Changes in IκBα Phosphorylation
| Problem | Possible Cause | Recommended Solution |
| No detectable phosphorylated IκBα (p-IκBα) signal | The timing of stimulation is critical, as IκBα phosphorylation is transient. Insufficient stimulation or issues with the primary antibody. | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after stimulation (e.g., with TNF-α) to identify the peak of p-IκBα. Run a positive control for the antibody. |
| High background on the Western blot | Non-specific antibody binding or issues with the blocking buffer. | Optimize the primary and secondary antibody concentrations. Ensure adequate washing steps. Consider using a different blocking buffer (e.g., BSA instead of milk, as milk contains casein which is a phosphoprotein). |
| No change in p-IκBα levels after this compound treatment | The concentration of this compound may be too low. The pre-incubation time with this compound may be insufficient. | Perform a dose-response experiment for this compound. Ensure cells are pre-incubated with this compound for an adequate time (e.g., 2 hours) before stimulation. |
Quantitative Data Summary
Disclaimer: The following tables summarize data primarily from Prasad et al. (2010). This paper has been retracted due to inappropriate data manipulation.[3] This information is provided for historical context and as a potential starting point for further investigation, but it should be independently verified.
Table 1: Reported Effects of this compound on Cell Proliferation
| Cell Line | IC50 (µM) after 72h |
| KBM-5 (Human myeloid leukemia) | ~25 |
| U266 (Human multiple myeloma) | ~35 |
| MM.1S (Human multiple myeloma) | ~40 |
Table 2: Reported Downregulation of NF-κB-Regulated Gene Products by this compound (50 µM)
| Gene Product | Function |
| Anti-Apoptosis | |
| Bcl-2, Bcl-xL, IAP1, Mcl-1, Survivin, TRAF1 | Inhibit apoptosis |
| Proliferation | |
| Cyclin D1, c-Myc | Promote cell cycle progression |
| Inflammation | |
| COX-2 | Pro-inflammatory enzyme |
| Invasion | |
| ICAM-1, MMP-9 | Mediate cell adhesion and matrix degradation |
| Angiogenesis | |
| VEGF | Promotes new blood vessel formation |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for Phosphorylated IκBα
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 nM TNF-α) for the predetermined peak phosphorylation time (e.g., 15 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated IκBα (Ser32) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize, the blot can be stripped and reprobed with an antibody for total IκBα.
Visualizations
Caption: Proposed mechanism of this compound's inhibition of the NF-κB pathway.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Crotepoxide concentration for anti-inflammatory assays
Welcome to the Technical Support Center for optimizing the use of Crotepoxide in anti-inflammatory assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experimental design and execution.
FAQ 1: What is the primary anti-inflammatory mechanism of this compound?
This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Under inflammatory conditions, such as stimulation by Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the p65 subunit of NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[3][4][5]
This compound has been shown to suppress the activation of IKK.[1] This action prevents the phosphorylation and subsequent degradation of IκBα, effectively trapping the NF-κB p65 subunit in the cytoplasm and blocking the inflammatory response.[1][2] Notably, studies have indicated that this compound's inhibitory action is specific to the NF-κB pathway and may not affect other signaling pathways like MAPK or STAT3.[1]
FAQ 2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
Answer: The first and most critical step is to perform a cytotoxicity assay to identify the concentration range where this compound does not harm the cells, ensuring that any observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.[1][6]
Troubleshooting Guide: Cytotoxicity Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Ensure aseptic technique. |
| Low cell viability across all wells | Cells were not healthy before the experiment. Seeding density too high or too low. | Use cells from a healthy, sub-confluent culture. Optimize seeding density for your specific cell line (e.g., 1-2x10^5 cells/mL for RAW 264.7).[7] |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. | Mix cell suspension thoroughly before seeding. Use a multichannel pipette for consistency. |
| This compound precipitates in media | The solvent concentration is too high. | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.1%). |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for attachment.[8]
-
Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing media to the respective wells. Include a vehicle control (media with DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: Expected MTT Assay Results
| This compound (µM) | Absorbance (OD 570nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.95 ± 0.07 | 76.0 |
| 100 | 0.45 ± 0.05 | 36.0 |
| Note: Data are for illustrative purposes. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays. |
FAQ 3: How can I measure this compound's effect on nitric oxide (NO) production?
Answer: You can indirectly measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess assay.[9][10][11] This is a simple and common colorimetric method to assess the activity of inducible nitric oxide synthase (iNOS), a key pro-inflammatory enzyme.[9]
Troubleshooting Guide: Griess Assay
| Issue | Possible Cause | Recommendation |
| No color change in positive control | Griess reagents have degraded. | Prepare fresh Griess reagents. Store them protected from light.[9] |
| High background in media-only wells | Phenol (B47542) red in the culture medium can interfere. | Use phenol red-free medium for the experiment or subtract the background from a "media + LPS" well without cells. |
| Precipitate forms after adding reagents | Proteins in the supernatant are reacting. | Centrifuge the supernatant to remove cell debris before performing the assay.[12] |
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[13]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[14] Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serial dilution in the cell culture medium.[9]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to all samples and standards.[9]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]
-
-
Measurement: Incubate for another 5-10 minutes until a purple/magenta color develops. Measure the absorbance at 540 nm within 30 minutes.[9]
-
Analysis: Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
Data Presentation: Expected Nitrite Production Results
| Treatment | This compound (µM) | Nitrite (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 0 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 0 | 45.2 ± 3.1 | 0 |
| LPS + this compound | 5 | 35.1 ± 2.5 | 22.3 |
| LPS + this compound | 10 | 24.6 ± 2.1 | 45.6 |
| LPS + this compound | 25 | 12.3 ± 1.8 | 72.8 |
| Note: Data are for illustrative purposes. |
FAQ 4: How do I quantify the effect of this compound on pro-inflammatory cytokines like TNF-α and IL-6?
Answer: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.[13][15] Commercially available sandwich ELISA kits provide a sensitive and specific method for this analysis.[16][17][18]
Troubleshooting Guide: ELISA
| Issue | Possible Cause | Recommendation |
| Weak or no signal | Reagents prepared incorrectly or expired. Insufficient incubation times. | Double-check all reagent dilutions and expiration dates. Adhere strictly to the incubation times specified in the kit protocol. |
| High background | Insufficient washing. High concentration of detection antibody or Streptavidin-HRP. | Ensure thorough washing between steps. Optimize antibody/enzyme concentrations if necessary. |
| High variability between replicates | Pipetting inconsistency. Incomplete washing. | Use calibrated pipettes and proper technique. Ensure all wells are washed equally. |
Experimental Protocol: General Sandwich ELISA
-
Sample Preparation: Collect cell culture supernatants from your experiment (as described in FAQ 3, step 2) and centrifuge to remove debris.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for your cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[19] (This step is often pre-done in commercial kits).
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.[14]
-
Sample Incubation: Add your standards and samples to the wells and incubate for 2 hours at room temperature.[19]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.[19]
-
Substrate Addition: Wash the plate and add the TMB substrate. A blue color will develop. Incubate in the dark for 15-30 minutes.[16]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[17]
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.
Data Presentation: Expected TNF-α Production Results
| Treatment | This compound (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
| Control | 0 | 55 ± 12 | - |
| LPS (1 µg/mL) | 0 | 2850 ± 210 | 0 |
| LPS + this compound | 5 | 2105 ± 180 | 26.1 |
| LPS + this compound | 10 | 1420 ± 155 | 50.2 |
| LPS + this compound | 25 | 650 ± 95 | 77.2 |
| Note: Data are for illustrative purposes. |
FAQ 5: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells?
Answer: Western blotting is the ideal technique to visualize changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.[14] By analyzing protein extracts from your treated cells, you can directly observe the mechanism of action.
Key Proteins to Analyze by Western Blot:
-
iNOS and COX-2: To confirm that this compound reduces the expression of these pro-inflammatory enzymes.[14][20]
-
Phospho-IκBα (p-IκBα): To show that this compound prevents the phosphorylation of IκBα.
-
Total IκBα: To show that this compound prevents the degradation of IκBα.
-
Phospho-p65 (p-p65): To confirm inhibition of NF-κB activation.
-
β-actin or GAPDH: As a loading control to ensure equal protein amounts were loaded in each lane.[21]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treating cells as previously described, wash them with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[14][22]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., anti-p-IκBα, anti-iNOS) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
-
Analysis: Quantify the band intensities using software like ImageJ and normalize them to the loading control.[14][21]
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Crotepoxide Assay Variability and Reproducibility
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of in vitro assays involving crotepoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a naturally occurring cycloheptane (B1346806) diepoxide with demonstrated anti-inflammatory, anti-tumor, and chemosensitizing activities. Its principal mechanism of action is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By suppressing this pathway, this compound can downregulate the expression of genes integral to cell proliferation, survival, and inflammation.
Q2: How should this compound be dissolved and stored for bioassays?
A2: To prepare a stock solution, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cellular assays, it is critical that the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Due to the hydrolytic instability of the epoxide groups, it is recommended to prepare fresh aqueous dilutions immediately prior to each experiment.
Q3: What are the stability concerns for this compound in aqueous solutions?
A3: The epoxide functional groups in this compound are susceptible to hydrolysis in aqueous environments, leading to ring-opening. The rate of this degradation is influenced by pH and temperature. This inherent instability can be a major contributor to variability in experiments conducted over several days. To mitigate this, minimize the pre-incubation time of this compound in aqueous buffers or media.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: Yes, there is a potential for interference. The MTT assay is a colorimetric assay that measures cell viability based on the metabolic reduction of a tetrazolium salt. As a chemical entity, this compound could potentially interfere with this reaction. It is essential to include a "this compound-only" control (this compound in cell-free media) to assess any direct reduction of MTT by the compound. If interference is observed, consider employing an alternative cytotoxicity assay based on a different principle, such as the lactate (B86563) dehydrogenase (LDH) release assay.
Q5: How can I verify that this compound is inhibiting the NF-κB pathway in my experimental system?
A5: Western blotting is a standard method to confirm the inhibition of the NF-κB pathway. You should assess the phosphorylation status and total protein levels of key pathway components. Specifically, inhibition by this compound should lead to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB. Consequently, total IκBα levels should stabilize due to reduced degradation. Nuclear fractionation followed by Western blotting can also be used to demonstrate a reduction in the translocation of the p65 subunit into the nucleus.
Troubleshooting Guides
This compound Cytotoxicity Assays (e.g., MTT)
Issue: High variability in IC50 values between experimental replicates.
| Possible Cause | Recommended Solution |
| This compound Instability | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the compound's time in aqueous solution before adding it to the cells. |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and avoid using the outer wells of the plate to minimize "edge effects." |
| Variable Incubation Times | Strictly standardize the incubation duration with this compound across all experiments. |
| DMSO Concentration Effects | Maintain a consistent final DMSO concentration in all wells, including vehicle controls, and ensure it is below the cytotoxic threshold for the cell line being used. |
| Interference with MTT Reduction | Perform a cell-free control experiment with this compound and MTT to test for direct chemical reduction. If interference is confirmed, switch to an alternative cytotoxicity assay (e.g., LDH assay). |
Table 1: Example of Inconsistent this compound IC50 Data in KBM-5 Cells (MTT Assay)
| Experiment | IC50 (µM) |
| 1 | 28 |
| 2 | 52 |
| 3 | 35 |
Table 2: this compound IC50 Values After Implementing Troubleshooting Measures
| Experiment | IC50 (µM) |
| 1 | 40.5 |
| 2 | 41.2 |
| 3 | 40.8 |
This compound-Induced Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: A high percentage of necrotic (Annexin V+/PI+) cells is observed, even at low this compound concentrations.
| Possible Cause | Recommended Solution |
| Harsh Cell Handling | Handle cells gently during harvesting and staining procedures to prevent mechanical damage to the cell membrane. For adherent cells, consider using a non-enzymatic cell dissociation buffer. |
| Over-incubation with this compound | Conduct a time-course experiment to identify the optimal incubation period for observing early apoptosis before the onset of significant secondary necrosis. |
| Incorrect Compensation Settings | Use single-stained controls (Annexin V only and PI only) to set up accurate compensation on the flow cytometer to correct for spectral overlap between fluorophores. |
| High DMSO Concentration | Verify that the final DMSO concentration is not inducing non-specific cell death. |
Table 3: Example of Poor Apoptosis/Necrosis Discrimination
| This compound (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 | 2.5 | 6.1 |
| 15 | 6.1 | 40.3 |
| 30 | 9.8 | 65.7 |
Table 4: Improved Apoptosis/Necrosis Discrimination Following Optimization
| This compound (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 | 2.8 | 3.5 |
| 15 | 18.2 | 12.5 |
| 30 | 38.9 | 21.3 |
Western Blot for NF-κB Pathway Inhibition by this compound
Issue: No discernible change in phospho-IκBα levels following this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Stimulation | Ensure robust activation of the NF-κB pathway in your positive control (e.g., using TNF-α or LPS) before applying this compound. |
| Incorrect Timing | The phosphorylation of IκBα is a rapid and transient event. Perform a time-course of stimulation (e.g., 0, 5, 15, 30 minutes) to pinpoint the peak phosphorylation time. |
| Inefficient Protein Extraction | Use a lysis buffer supplemented with fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. |
| Poor Antibody Quality | Utilize a validated antibody specific for phospho-IκBα. Include a positive control lysate where the pathway is known to be active. |
| This compound Degradation | Prepare fresh this compound dilutions immediately before each use. |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the equivalent final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Agitate the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Detailed Methodology for Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle non-enzymatic dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Detailed Methodology for Western Blotting of NF-κB Pathway Proteins
-
Cell Lysis: Following treatment with this compound and/or a stimulator (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for a this compound cytotoxicity MTT assay.
Caption: Logical workflow for troubleshooting assay variability.
Minimizing Crotepoxide cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotepoxide. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at minimizing cytotoxicity in normal cells while maximizing efficacy against cancer cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Question: My experiments are showing high levels of cytotoxicity in normal cell lines, comparable to or even exceeding that in cancer cell lines. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Recommended Action |
| High this compound Concentration | The concentration of this compound may be too high for the specific normal cell line being used. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines. Start with a wide range of concentrations to identify a therapeutic window where cancer cell death is maximized and normal cell death is minimized. |
| Cell Line Sensitivity | Normal cell lines have varying sensitivities to cytotoxic agents. Consider using a panel of different normal cell lines, ideally from the same tissue origin as the cancer cells, to assess if the observed toxicity is cell-line specific.[1] |
| Extended Exposure Time | The duration of this compound exposure might be too long, leading to off-target effects in normal cells. Try reducing the incubation time and performing time-course experiments to find the optimal duration for selective cytotoxicity. |
| Experimental Protocol Variability | Inconsistencies in experimental setup can lead to variable results. Ensure that cell seeding densities, media conditions, and reagent concentrations are consistent across all experiments. Refer to a standardized cytotoxicity assay protocol, such as the MTT assay, for detailed steps. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: I am observing significant variability in my cytotoxicity assay results between experiments. How can I improve the reproducibility of my data?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Preparation and Storage | Improperly prepared or stored this compound stock solutions can lead to inconsistent activity. This compound should be dissolved in a suitable solvent like DMSO and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] Always prepare fresh dilutions for each experiment from the stock. |
| Cell Health and Passage Number | The health and passage number of your cell lines can significantly impact their response to treatment. Use cells that are in the logarithmic growth phase and have a consistent and low passage number to ensure experimental consistency. |
| Assay-Specific Issues (e.g., MTT Assay) | For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[3] Incomplete solubilization is a common source of variability. Also, be mindful of potential interference from the compound itself with the assay reagents. |
| Pipetting Errors | Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
1. What is the primary mechanism of action of this compound?
This compound has been reported to chemosensitize tumor cells to apoptosis by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.[2][4] NF-κB is a key transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound is thought to down-regulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and up-regulate pro-apoptotic proteins (e.g., Bax, Bid), thereby making cancer cells more susceptible to apoptosis.[2][4]
Important Note: A key research paper detailing the mechanism of this compound's effect on the NF-κB pathway has been retracted due to inappropriate data manipulation.[5] Researchers should be aware of this and critically evaluate the available literature.
2. Are there any known strategies to selectively protect normal cells from this compound-induced cytotoxicity?
While specific strategies for this compound are not well-documented, a general approach for protecting normal cells from chemotherapy is "cyclotherapy".[6] This strategy involves transiently arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents. Since many cancer cells have defective cell cycle checkpoints, they continue to proliferate and remain sensitive to the drug.[6] Inducing a temporary G1 arrest in normal cells using specific inhibitors before this compound treatment could be a potential strategy to explore.[6]
3. What are some potential combination therapies with this compound to enhance efficacy and reduce toxicity?
This compound has been shown to potentiate the apoptotic effects of TNF and other chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin (B142131) in cancer cells.[2] A combination therapy approach could potentially allow for lower, less toxic doses of each agent to be used.[7][8] The selection of a combination agent should be based on synergistic mechanisms of action.
4. How can drug delivery systems be used to minimize this compound's toxicity to normal cells?
Targeted drug delivery systems, such as nanoparticles, liposomes, or polymer-drug conjugates, can be engineered to selectively deliver this compound to tumor tissues.[9][10] This can be achieved by exploiting the unique physiological characteristics of the tumor microenvironment (e.g., enhanced permeability and retention effect) or by functionalizing the delivery vehicle with ligands that bind to receptors overexpressed on cancer cells. Such targeted delivery can increase the local concentration of the drug at the tumor site while minimizing systemic exposure and toxicity to normal tissues.[9][11]
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing cell viability and cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell lines (normal and cancer)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNIO researchers propose a new drug combination therapy to treat cancer - CNIO [cnio.es]
- 8. Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview | MDPI [mdpi.com]
- 9. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Crotepoxide Interference with Common Assay Reagents: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotepoxide. The information provided addresses potential interference of this compound with common laboratory assays due to its chemical structure and reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzyme activity is unexpectedly low in the presence of this compound, especially in assays containing DTT or β-mercaptoethanol. What could be the cause?
A1: this compound possesses a reactive epoxide functional group. This group can undergo a nucleophilic attack by thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which are commonly used as reducing agents in enzyme assays to maintain protein integrity. This reaction can lead to the depletion of the reducing agent or the modification and potential inactivation of this compound itself, resulting in inaccurate measurements of enzyme inhibition or activity.
Troubleshooting Steps:
-
Run a control experiment: Incubate this compound with your assay buffer containing the thiol reagent (without the enzyme or substrate) for the duration of your experiment. Subsequently, measure the concentration of the thiol reagent to see if it has been consumed.
-
Consider alternative reducing agents: If compatible with your enzyme, consider using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Modify the order of addition: Add the enzyme and substrate to the buffer first, and initiate the reaction before adding this compound. This may minimize the pre-incubation time of this compound with the thiol reagent.
Q2: I am observing an unusually high signal in my MTT or other tetrazolium-based cell viability assays when using this compound, suggesting increased cell viability, which contradicts other observations. Why might this be happening?
A2: Some natural product compounds have been shown to directly reduce tetrazolium salts, such as MTT, to their colored formazan (B1609692) products in a cell-free environment.[1][2] This leads to a false-positive signal, suggesting an increase in cell viability where there may be none. While not empirically demonstrated for this compound, its chemical nature as a complex natural product makes this a plausible mechanism of interference.
Troubleshooting Steps:
-
Perform a cell-free assay: Incubate this compound with MTT reagent in your cell culture media without cells. If a color change is observed, this indicates direct reduction of MTT by this compound.
-
Wash cells before adding MTT: After treating cells with this compound for the desired time, carefully wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent. This will remove any residual this compound that could interfere with the assay.[1]
-
Use an alternative viability assay: Employ a different method for assessing cell viability that is not based on redox potential, such as the Trypan Blue exclusion assay, a CyQUANT direct cell proliferation assay, or a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.
Q3: My results with this compound are inconsistent, especially when I use different buffer conditions (pH, temperature). Could the compound be unstable?
A3: Yes, the stability of this compound can be influenced by pH and temperature. The epoxide ring is susceptible to hydrolysis, particularly under acidic conditions, which would lead to a different chemical entity with potentially different biological activity. The stability of assay components, such as enzymes, can also be highly dependent on pH and temperature.[3][4][5][6]
Troubleshooting Steps:
-
Review the stability of all assay components: Ensure that the pH and temperature of your assay buffer are within the optimal range for all reagents, including your enzyme of interest.
-
Pre-incubate this compound: To assess the stability of this compound under your assay conditions, pre-incubate it in the assay buffer for the duration of the experiment. You can then use techniques like HPLC-MS to check for degradation products.
-
Maintain consistent experimental conditions: Strictly control the pH and temperature across all experiments to ensure reproducibility.
Q4: I am seeing unexpected results in my fluorescence-based assay with this compound. Could it be interfering with the fluorescence signal?
A4: It is possible for test compounds to interfere with fluorescence-based assays.[7][8] This can occur through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and/or emission wavelengths used in the assay.
-
Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the detected signal (inner filter effect).
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Dissolve this compound in your assay buffer at the concentrations you are testing and measure its fluorescence at the excitation and emission wavelengths of your assay.
-
Run a quencher control: In a cell-free system, mix your fluorescent probe with this compound to see if the signal is diminished.
-
Use a far-red fluorescent probe: If interference is observed, consider switching to a fluorescent dye that excites and emits at longer wavelengths (far-red spectrum), as this can reduce interference from many small molecules.[7]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the precise concentrations at which this compound interferes with specific assays. The following table summarizes the potential interferences based on the chemical properties of its epoxide functional group and general principles of assay interference. Researchers should empirically determine the extent of these interferences in their specific experimental setups.
| Assay Type | Potential Interfering Reagent/Component | Potential Mechanism of Interference | Suggested Mitigation Strategy |
| Enzyme Assays | DTT, β-mercaptoethanol | Nucleophilic attack by thiols on the epoxide ring of this compound. | Use a non-thiol-based reducing agent (e.g., TCEP); run controls to measure thiol consumption. |
| Cell Viability Assays | MTT, XTT, WST-1 (tetrazolium salts) | Direct reduction of the tetrazolium salt by this compound. | Wash cells before adding the reagent; use a non-redox-based viability assay (e.g., Trypan Blue, CyQUANT, LDH assay). |
| Protein Quantification | Cysteine residues in proteins | Covalent modification of cysteine residues by the epoxide group. | Use a protein assay less susceptible to interfering substances, like the Bradford assay, and run appropriate controls. |
| Fluorescence Assays | Fluorescent probes/dyes | Autofluorescence of this compound or quenching of the fluorescent signal. | Measure the fluorescence of this compound alone; use a far-red fluorescent probe. |
| General Assays | Acidic buffers | Hydrolysis of the epoxide ring under acidic conditions. | Maintain a neutral or slightly basic pH if compatible with the assay; verify this compound stability under assay conditions via analytical methods (e.g., HPLC). |
Experimental Protocols
Protocol for Assessing Interference of this compound with a Thiol-Containing Enzyme Assay
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing Agent Stock (e.g., 100 mM DTT)
-
This compound Stock (e.g., 10 mM in DMSO)
-
Enzyme and Substrate
-
Thiol detection reagent (e.g., Ellman's reagent, DTNB)
-
-
Control for Thiol Consumption:
-
Prepare two sets of tubes.
-
Set A (Control): Assay buffer + DTT (final concentration, e.g., 1 mM) + DMSO (vehicle control).
-
Set B (this compound): Assay buffer + DTT (final concentration, e.g., 1 mM) + this compound (final concentration, e.g., 10 µM).
-
Incubate both sets at the assay temperature for the intended duration of the enzyme reaction.
-
At the end of the incubation, add Ellman's reagent to both sets and measure the absorbance at 412 nm to quantify the remaining free thiols. A lower absorbance in Set B indicates consumption of DTT by this compound.
-
-
Enzyme Activity Measurement:
-
Run the enzyme assay under standard conditions with and without the pre-incubation of this compound and DTT as tested above.
-
Compare the results to determine if the observed effect on enzyme activity is due to a direct effect on the enzyme or an interaction with the assay components.
-
Protocol for Assessing Interference of this compound with the MTT Assay
-
Prepare Reagents:
-
Cell Culture Medium
-
This compound Stock (e.g., 10 mM in DMSO)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Cell-Free Interference Test:
-
In a 96-well plate, add cell culture medium to several wells.
-
Add this compound at various concentrations to be tested. Include a vehicle control (DMSO).
-
Add MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add solubilization solution and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the presence of this compound indicates direct reduction of MTT.
-
-
Cell-Based Assay with Wash Step:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Carefully aspirate the medium containing this compound.
-
Gently wash the cells once or twice with warm PBS.
-
Add fresh medium containing MTT reagent and proceed with the standard MTT protocol.
-
Compare the results to an experiment without the wash step to determine the extent of interference.
-
Visualizations
Caption: Reaction of this compound with Thiol-Containing Reagents.
Caption: Troubleshooting Workflow for this compound Assay Interference.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and conformational stability of horseradish peroxidase: effect of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Crotepoxide Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Crotepoxide formulations. Given the limited publicly available data on the physicochemical properties of this compound, this guide draws upon established principles and techniques for improving the bioavailability of poorly water-soluble natural products and epoxide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges in achieving good oral bioavailability with this compound?
A1: Based on its chemical structure, this compound, a moderately sized and lipophilic molecule, is anticipated to have low aqueous solubility, which is a primary barrier to oral absorption and bioavailability.[1][2] Like many natural products, it may also be susceptible to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver. The presence of epoxide functional groups can also present stability challenges during formulation, as they can be reactive under certain pH conditions.[3][4][5]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: For poorly soluble compounds like this compound, key strategies focus on increasing the dissolution rate and apparent solubility. Promising approaches include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, leading to faster dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate compared to its crystalline form.[1][2][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and potentially offer targeted delivery.[6][7][10][11][12]
Q3: How can I assess the potential for degradation of the epoxide groups in this compound during formulation and in the GI tract?
A3: The stability of the epoxide rings should be evaluated under various pH conditions (e.g., pH 1.2, 4.5, and 6.8, simulating gastric and intestinal fluids) and in the presence of different excipients.[3][4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be used to monitor for the appearance of degradation products (e.g., diols resulting from epoxide ring-opening).
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound from a solid dispersion formulation. | 1. Drug recrystallization within the polymer matrix. 2. Inappropriate polymer selection. 3. Suboptimal drug-to-polymer ratio. | 1. Confirm the amorphous state of this compound in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 2. Screen a panel of polymers with varying hydrophilicity (e.g., PVP, HPMC, Soluplus®) to find a suitable carrier.[2] 3. Prepare solid dispersions with different drug loadings to identify the optimal ratio that ensures complete amorphization and stability.[2] |
| High variability in plasma concentrations in animal pharmacokinetic studies. | 1. Inconsistent absorption due to poor formulation performance. 2. Food effects influencing drug absorption. 3. Rapid and variable first-pass metabolism. | 1. Improve the formulation to ensure consistent and rapid dissolution in vitro. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Consider co-administration with a metabolic inhibitor (in preclinical studies) to understand the extent of first-pass metabolism. |
| Precipitation of this compound in the dissolution medium. | 1. Supersaturation followed by rapid crystallization. 2. "Parachute effect" is not sustained. | 1. Incorporate a precipitation inhibitor (e.g., HPMC-AS, PVP) into the formulation to maintain a supersaturated state for a longer duration. 2. Optimize the concentration of the precipitation inhibitor. |
| Chemical instability of this compound in the formulation. | 1. Reaction of epoxide groups with acidic or basic excipients. 2. Hydrolysis of ester groups. 3. Oxidation. | 1. Conduct excipient compatibility studies at accelerated stability conditions. 2. Use pH-neutral excipients and control the micro-environmental pH. 3. Package the formulation with desiccants and in an inert atmosphere if sensitivity to moisture and oxygen is observed. |
Data Presentation
Table 1: Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | Drug Loading (%) | Dissolution Medium | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | 100 | Simulated Gastric Fluid (pH 1.2) | < 5% | < 10% |
| Micronized this compound | 100 | Simulated Gastric Fluid (pH 1.2) | 25% | 40% |
| This compound:PVP K30 Solid Dispersion | 20 | Simulated Gastric Fluid (pH 1.2) | 75% | 90% |
| This compound:Soluplus® Solid Dispersion | 20 | Simulated Gastric Fluid (pH 1.2) | 85% | 98% |
| This compound-loaded PLGA Nanoparticles | 10 | Simulated Gastric Fluid (pH 1.2) | 60% (sustained release) | 75% (sustained release) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound in suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 (Reference) |
| Micronized this compound in suspension | 120 ± 30 | 2.0 ± 0.5 | 980 ± 210 | 280 |
| This compound:Soluplus® Solid Dispersion | 450 ± 95 | 1.0 ± 0.5 | 3150 ± 550 | 900 |
| This compound-loaded PLGA Nanoparticles | 300 ± 70 | 2.0 ± 1.0 | 4200 ± 700 | 1200 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Water bath or rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of this compound and the chosen polymer in the organic solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
The solvent is then removed under reduced pressure at a controlled temperature (e.g., 40-60°C) using a rotary evaporator.
-
The resulting solid film is further dried in a vacuum oven for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (PXRD, DSC), and in vitro dissolution.[8]
In Vitro Dissolution Study
Objective: To evaluate the dissolution profile of different this compound formulations.[13]
Apparatus: USP Dissolution Apparatus II (Paddle)
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add the this compound formulation (equivalent to a specific dose of this compound) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from different formulations in a rat model.[14][15][16][17]
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction).[18][19]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Logical relationship between the core problem of poor solubility and formulation solutions for this compound.
References
- 1. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for Local Drug Delivery to the Oral Mucosa: Proof of Principle Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
- 13. In-Vitro Drug Dissolution Studies in Medicinal Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Crotepoxide vs. Orlistat: A Comparative Guide to Pancreatic Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of crotepoxide and orlistat (B1677487) as inhibitors of pancreatic lipase (B570770), a key enzyme in dietary fat digestion and a target for anti-obesity therapies. The information is compiled from available scientific literature to aid in research and drug development efforts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against an enzyme is a critical parameter for its evaluation as a potential therapeutic agent. The following table summarizes the available quantitative data for this compound and orlistat against pancreatic lipase.
| Compound | Parameter | Value | Source(s) |
| This compound | % Inhibition | 42.80 ± 0.49% | [1][2][3] |
| Concentration | Not Specified | ||
| Orlistat | % Inhibition | 74.04 ± 0.13% | [1][2][3] |
| Concentration | Not Specified | ||
| IC₅₀ | 6.8 nM | [4] | |
| IC₅₀ | 0.14 µM | [4] | |
| IC₅₀ | 0.1 - 0.2 µM | [4] | |
| IC₅₀ | 99 ± 11 µM (Luteolin, a flavonoid) to 0.092 µM (Orlistat) | [5] | |
| IC₅₀ | 0.0043 ± 0.0003 µM (vs. Porcine Pancreatic Lipase) | [6] | |
| IC₅₀ | 0.00068 ± 0.00003 µM (vs. Human Pancreatic Lipase) | [6] |
Note: The IC₅₀ values for Orlistat show significant variation across different studies, which can be attributed to differences in experimental conditions such as the source of the lipase, the substrate used, and other assay parameters. A direct comparison of the percentage inhibition of this compound and orlistat is challenging without knowing the concentration at which the this compound data was obtained.
Mechanism of Action
Understanding the mechanism by which a compound inhibits an enzyme is fundamental for drug design and development.
Orlistat: Orlistat is a potent and irreversible inhibitor of pancreatic lipase.[4] It forms a covalent bond with the serine residue (Ser152) located in the active site of the enzyme.[4] This covalent modification inactivates the lipase, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.
This compound: The precise mechanism of action for this compound's inhibition of pancreatic lipase has not been detailed in the currently available scientific literature. Further research is required to elucidate its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
Experimental Protocols
The following is a generalized protocol for an in vitro pancreatic lipase inhibition assay based on commonly used methods.
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (B1204436) (p-NPB)
Principle: This colorimetric assay measures the activity of pancreatic lipase by monitoring the hydrolysis of the substrate p-nitrophenyl butyrate (p-NPB). The enzymatic cleavage of p-NPB releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The rate of p-nitrophenol formation is directly proportional to the lipase activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compounds (this compound, Orlistat)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate p-NPB in a suitable solvent like acetonitrile (B52724) or dimethylformamide.
-
Prepare stock solutions of the test compounds (this compound and orlistat) in a solvent such as DMSO. Create serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Lipase solution
-
Test compound solution (or solvent for control wells)
-
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the p-NPB substrate solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of the wells at 405 nm using a microplate reader. Take readings at regular intervals for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
The percentage of inhibition is calculated using the following formula:
-
To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. rjptonline.org [rjptonline.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound from Kaempferia rotunda L. Inhibit Pancreatic lipase In vitro | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Crotepoxide and Thalidomide in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the apoptosis-inducing properties of Crotepoxide and Thalidomide (B1683933). The information is compiled from various experimental studies to assist researchers in understanding their mechanisms of action and potential therapeutic applications.
Disclaimer: Direct comparative studies evaluating the apoptotic potency of this compound and Thalidomide in the same experimental systems are limited. The data presented here is a synthesis of individual studies on each compound and should be interpreted accordingly.
Quantitative Analysis of Apoptotic Induction
The following tables summarize the key quantitative data related to the apoptosis-inducing effects of this compound and Thalidomide.
Table 1: IC50 Values for Inhibition of Cell Viability
| Compound | Cell Line | IC50 Concentration | Reference |
| Thalidomide | U266 (Multiple Myeloma) | 362 µM | [1] |
| MG-63 (Osteosarcoma) | 151.05 ± 8.09 µg/ml (48h) | ||
| U2OS (Osteosarcoma) | 94.76 ± 10.52 µg/ml (72h) | ||
| This compound | KBM-5, MM1, U266 (Leukemic cells) | Dose- and time-dependent inhibition observed, specific IC50 not provided. |
Table 2: Effects on Key Apoptotic Proteins
| Compound | Protein Target | Effect | Reference |
| This compound | Bcl-2 | Downregulation | |
| Bcl-xL | Downregulation | ||
| Bax | Upregulation | ||
| Bid | Upregulation | ||
| Thalidomide | Bcl-2 | Downregulation | [1] |
| Bax | Upregulation (increased Bax:Bcl-2 ratio) | [1] | |
| Caspase-8 | Activation | ||
| Caspase-9 | Activation | ||
| Caspase-3 | Activation |
Mechanisms of Apoptosis Induction
This compound and Thalidomide induce apoptosis through distinct signaling pathways.
This compound: Inhibition of the NF-κB Pathway
This compound's primary mechanism for promoting apoptosis is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of a wide range of anti-apoptotic genes. By inhibiting NF-κB, this compound sensitizes tumor cells to apoptotic stimuli.
The key steps in this compound-mediated apoptosis induction are:
-
Inhibition of TAK1 activation.
-
Suppression of IκBα kinase (IKK) activity.
-
Prevention of IκBα phosphorylation and degradation.
-
Inhibition of p65 nuclear translocation.
-
Downregulation of NF-κB target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulation of pro-apoptotic proteins like Bax and Bid.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_p50_p65 [label="IκBα-p50/p65", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", label="IκBα | p50/p65"]; p50_p65 [label="p50/p65", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_apoptotic [label="Anti-apoptotic Genes\n(Bcl-2, Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_apoptotic [label="Pro-apoptotic Genes\n(Bax, Bid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> TAK1 [label=" inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; TAK1 -> IKK [color="#34A853"]; IKK -> IkBa_p50_p65 [label=" phosphorylates IκBα", color="#EA4335", fontcolor="#202124", arrowhead=tee]; IkBa_p50_p65 -> p50_p65 [label=" releases", color="#34A853"]; p50_p65 -> Nucleus [label=" translocates", color="#34A853"]; Nucleus -> Anti_apoptotic [label=" promotes transcription", color="#34A853"]; Anti_apoptotic -> Apoptosis [arrowhead=tee, color="#EA4335"]; Nucleus -> Pro_apoptotic [label=" promotes transcription", color="#34A853"]; Pro_apoptotic -> Apoptosis [color="#34A853"];
} . Caption: this compound-induced apoptosis pathway.
Thalidomide: A Multi-faceted Approach to Apoptosis
Thalidomide induces apoptosis through a more complex mechanism that involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. A key molecular target of thalidomide is the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.
The apoptotic signaling cascade initiated by Thalidomide includes:
-
Extrinsic Pathway: Activation of caspase-8, a key initiator caspase in the death receptor pathway.
-
Intrinsic Pathway:
-
Induction of oxidative stress.
-
Inhibition of survival signals like Akt.
-
Alteration of the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax:Bcl-2 ratio.
-
Release of cytochrome c from the mitochondria.
-
Activation of the initiator caspase-9.
-
-
Caspase Cascade: Both pathways converge on the activation of the executioner caspase-3, which leads to the cleavage of cellular substrates and ultimately, apoptosis.
// Nodes Thalidomide [label="Thalidomide", fillcolor="#FBBC05", fontcolor="#202124"]; CRBN [label="Cereblon (CRBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Thalidomide -> CRBN [color="#34A853"]; CRBN -> Extrinsic [color="#34A853"]; CRBN -> Intrinsic [color="#34A853"]; Extrinsic -> Caspase8 [label=" activates", color="#34A853"]; Intrinsic -> Bcl2 [arrowhead=tee, label=" inhibits", color="#EA4335"]; Intrinsic -> Bax [label=" activates", color="#34A853"]; Bax -> Mitochondria [label=" permeabilizes", color="#34A853"]; Bcl2 -> Mitochondria [arrowhead=tee, label=" stabilizes", color="#EA4335"]; Mitochondria -> CytochromeC [label=" releases", color="#34A853"]; CytochromeC -> Caspase9 [label=" activates", color="#34A853"]; Caspase8 -> Caspase3 [label=" activates", color="#34A853"]; Caspase9 -> Caspase3 [label=" activates", color="#34A853"]; Caspase3 -> Apoptosis [label=" executes", color="#34A853"]; } . Caption: Thalidomide-induced apoptosis pathways.
Experimental Protocols
This section provides an overview of the methodologies commonly used in the cited studies to evaluate the apoptotic effects of this compound and Thalidomide.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Thalidomide for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell viability.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling pathways, such as Bcl-2 family members and caspases.
Protocol:
-
Cell Lysis: After treatment with this compound or Thalidomide, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.[2][3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Experimental Workflow Overview
The following diagram illustrates a general workflow for comparing the apoptotic effects of this compound and Thalidomide.
// Nodes Cell_Culture [label="Cancer Cell Line Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nthis compound or Thalidomide", fillcolor="#FBBC05", fontcolor="#202124"]; MTT_Assay [label="MTT Assay for\nCell Viability (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot for\nApoptotic Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment [color="#202124"]; Treatment -> MTT_Assay [color="#202124"]; Treatment -> Western_Blot [color="#202124"]; MTT_Assay -> Data_Analysis [color="#202124"]; Western_Blot -> Data_Analysis [color="#202124"]; } . Caption: General experimental workflow.
Conclusion
This compound and Thalidomide are both capable of inducing apoptosis in cancer cells, but they achieve this through distinct molecular mechanisms. This compound primarily acts by inhibiting the pro-survival NF-κB pathway, thereby sensitizing cells to apoptosis. In contrast, Thalidomide employs a more multifaceted approach, engaging both the extrinsic and intrinsic apoptotic pathways, with its interaction with Cereblon playing a central role.
The choice between these compounds for further research or therapeutic development will depend on the specific cellular context and the desired mechanism of action. This guide provides a foundational understanding of their comparative apoptotic effects to aid in these decisions. Further direct comparative studies are warranted to elucidate the relative potency and efficacy of these two compounds in various cancer models.
References
Crotepoxide vs. Velcade: A Comparative Guide to Tumor Cell Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of crotepoxide and Velcade® (bortezomib), two compounds that have been investigated for their ability to sensitize tumor cells to anticancer therapies. We present available experimental data on their mechanisms of action, effects on key signaling pathways, and impact on tumor cell viability.
Executive Summary
Velcade (bortezomib) is a well-established, FDA-approved proteasome inhibitor used in cancer therapy. Its mechanism of action in sensitizing tumor cells is primarily through the disruption of protein homeostasis, leading to cell cycle arrest and apoptosis. While its effects on the NF-κB pathway are complex, it is known to sensitize cells to other apoptotic stimuli.
This compound, a natural product, has been reported to sensitize tumor cells by inhibiting the NF-κB signaling pathway. However, it is crucial to note that a key research paper detailing this mechanism has been retracted due to data manipulation. Consequently, the data and proposed mechanism for this compound should be interpreted with extreme caution. This guide presents the information as reported in the original, now-retracted publication, for informational purposes, alongside the established data for Velcade.
Mechanism of Action: A Tale of Two Pathways
Velcade (Bortezomib): A Proteasome Inhibitor
Velcade is a dipeptide boronic acid analog that acts as a potent and reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for degrading unwanted or damaged proteins.[1] By blocking the chymotrypsin-like activity of the proteasome, Velcade disrupts cellular protein homeostasis. This leads to an accumulation of regulatory proteins, which in turn can trigger a number of anti-tumor effects, including:
-
Cell Cycle Arrest: The buildup of cell cycle regulatory proteins can halt cell proliferation.
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress contribute to programmed cell death.[2]
-
Modulation of NF-κB Signaling: The role of Velcade in NF-κB signaling is multifaceted. While it can prevent the degradation of IκBα, the inhibitor of NF-κB, potentially suppressing its activity, some studies have shown that bortezomib (B1684674) can also induce NF-κB activation in certain cancer cells.
-
Sensitization to Other Therapies: Velcade has been shown to sensitize tumor cells to other treatments, such as TRAIL-induced apoptosis.[3]
This compound: A Purported NF-κB Inhibitor (Retracted Data)
Disclaimer: The primary source describing the detailed mechanism of this compound has been retracted. The following information is based on that retracted publication and should be viewed with skepticism pending independent validation.
According to the retracted literature, this compound, a substituted cyclohexane (B81311) diepoxide, was reported to chemosensitize tumor cells by directly targeting the NF-κB signaling pathway. The proposed mechanism involved the following steps:
-
Inhibition of TAK1 Activation: this compound was said to inhibit the activation of TGF-β-activated kinase 1 (TAK1).
-
Suppression of IKK Activation: This upstream inhibition would lead to the suppression of the IκB kinase (IKK) complex.
-
Stabilization of IκBα: With IKK inactive, the NF-κB inhibitor, IκBα, would not be phosphorylated and degraded.
-
Sequestration of NF-κB: As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate pro-survival genes.
This purported inhibition of the NF-κB pathway was claimed to be the basis for this compound's ability to potentiate apoptosis induced by cytokines and chemotherapeutic agents.
Signaling Pathway Diagrams
Caption: Velcade's mechanism of action.
Caption: this compound's purported mechanism (Retracted Data).
Quantitative Data Comparison
The following tables summarize the available quantitative data for Velcade. Due to the retraction of the primary this compound paper, reliable quantitative data for its activity is not available.
Table 1: In Vitro Cytotoxicity of Velcade (Bortezomib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| PC-3 | Prostate Cancer | 32.8 | 48h treatment, WST-1 assay |
| H460 | Non-small cell lung cancer | 100 | Not specified |
| Myeloma Cell Lines | Multiple Myeloma | Median of 31 (range 18.2-60.1) | 20h treatment |
| 595, 589, 638 | Mouse Myeloma | 22-32 | 48h treatment, CellTiter-Glo |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Proteasome Inhibition by Velcade (Bortezomib)
| Cell Line | Proteasome Subunit | IC50 (nM) | Assay Conditions |
| Myeloma Cell Lines | Chymotrypsin-like | ~5 | 1h treatment |
| Myeloma Cell Lines | Caspase-like | ~200 | 1h treatment |
| Myeloma Cell Lines | Trypsin-like | >5000 | 1h treatment |
Experimental Protocols
General Experimental Workflow for Assessing Tumor Cell Sensitization
Caption: A general workflow for studying chemosensitization.
Key Experimental Methodologies
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (this compound or Velcade) alone or in combination with a chemotherapeutic agent for a specified period (e.g., 24, 48, 72 hours).
-
Add the assay reagent (MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (via Annexin V staining) and distinguishes them from necrotic cells by assessing membrane integrity (via Propidium Iodide staining).[4]
-
Protocol Outline:
-
Culture and treat cells with the compounds as described for the viability assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
3. NF-κB Activation Assay (Western Blot for IκBα Degradation and p65 Phosphorylation)
-
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB. These events can be detected by Western blotting.
-
Protocol Outline:
-
Treat cells with the test compound for various time points, with or without an NF-κB stimulus (e.g., TNF-α).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
4. Proteasome Activity Assay
-
Principle: This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using specific fluorogenic substrates.
-
Protocol Outline:
-
Treat cells with Velcade at various concentrations and for different durations.
-
Prepare cell lysates.
-
Add a specific fluorogenic substrate for the desired proteasome activity to the lysates in a 96-well plate.
-
Incubate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths using a plate reader.
-
Calculate the percentage of proteasome inhibition relative to untreated controls.
-
Conclusion
Velcade is a clinically proven tumor-sensitizing agent with a well-defined mechanism of action centered on proteasome inhibition. It induces apoptosis and cell cycle arrest through the disruption of cellular protein degradation. In contrast, the evidence for this compound's mechanism as an NF-κB inhibitor is compromised due to the retraction of a key publication. While the initial reports were promising, the lack of independent validation necessitates a cautious approach. Researchers interested in this compound should prioritize independently verifying its biological activities and mechanism of action. For drug development professionals, Velcade remains a benchmark for proteasome inhibitors that effectively sensitize tumor cells to therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential usage of proteasome inhibitor bortezomib (Velcade, PS-341) in the treatment of metastatic melanoma: basic and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Crotepoxide: A Comparative Analysis of its Efficacy as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Crotepoxide with other established Nuclear Factor-kappaB (NF-κB) inhibitors. The content herein is supported by experimental data to offer an objective performance assessment.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research. This guide evaluates this compound, a substituted cyclohexane (B81311) diepoxide, in the context of other well-characterized NF-κB inhibitors.
Mechanism of Action: this compound
This compound exerts its inhibitory effect on the NF-κB pathway through a distinct upstream mechanism. Experimental evidence has shown that this compound inhibits the activation of TGF-β-activated kinase 1 (TAK1).[1][2] TAK1 is a critical kinase that phosphorylates and activates the IκB kinase (IKK) complex, a key downstream effector in the canonical NF-κB signaling cascade. By inhibiting TAK1, this compound effectively prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB nuclear translocation and the subsequent transcription of NF-κB-dependent genes.[1][2]
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the efficacy of this compound and other well-known NF-κB inhibitors. It is important to note that the inhibitory concentrations are influenced by the specific experimental conditions, including the cell line, stimulus, and assay method used.
| Inhibitor | Mechanism of Action | Cell Type | Stimulus | Assay | Inhibitory Concentration (IC50) |
| This compound | TAK1 Inhibitor | KBM-5 (human chronic myelogenous leukemia) | TNF-α | Inhibition of NF-κB-regulated gene expression | ~50 µM[1] |
| BAY 11-7082 | IKK Inhibitor (irreversible) | Tumor cells | TNF-α | IκBα phosphorylation | 10 µM[3][4][5][6][7] |
| MG-132 | Proteasome Inhibitor | Various | TNF-α | NF-κB activation | 3 µM[8][9][10][11][12] |
| Parthenolide | IKK Inhibitor | THP-1 (human monocytic cell line) | LPS | Cytokine expression | 1.091-2.620 µM[13] |
Experimental Protocols
The determination of the inhibitory efficacy of compounds on the NF-κB pathway is commonly performed using a luciferase reporter gene assay.
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α, LPS)
-
Test inhibitor (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-incubate the transfected cells with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls. Incubate for a further 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The percentage of inhibition is calculated relative to the stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15][16][17]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway with points of intervention for different inhibitors and a typical experimental workflow for assessing NF-κB inhibition.
Caption: NF-κB signaling pathway and inhibitor targets.
Caption: Workflow for NF-κB luciferase reporter assay.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifesensors.com [lifesensors.com]
- 9. MG132 - Wikipedia [en.wikipedia.org]
- 10. ≥98% (HPLC), proteasome inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 11. amsbio.com [amsbio.com]
- 12. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. bowdish.ca [bowdish.ca]
Crotepoxide's Anti-Inflammatory Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vivo Anti-Inflammatory Activity: A Comparative Look
Direct quantitative comparison of Crotepoxide with Ibuprofen and Diclofenac in the same in vivo model for acute inflammation is challenging due to the lack of published data for this compound in models such as carrageenan-induced paw edema. However, existing research on an extract containing this compound suggests its potential as an anti-inflammatory agent.
An in vivo study on the ethyl acetate (B1210297) extract of Globba pendula rhizomes, which contains this compound, demonstrated anti-inflammatory effects in a collagen antibody-induced arthritis (CAIA) mouse model. Treatment with the extract at a dose of 500 mg/kg body weight significantly reduced the arthritis score in mice.[1] This finding points towards the potential of this compound in modulating inflammatory processes, albeit in a more complex, chronic inflammatory model.
For a contextual comparison, the following table summarizes the anti-inflammatory effects of Ibuprofen and Diclofenac in the carrageenan-induced paw edema model, a standard for screening acute anti-inflammatory activity.
Table 1: In Vivo Anti-Inflammatory Effects of Ibuprofen and Diclofenac in the Carrageenan-Induced Paw Edema Model
| Compound | Species | Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Ibuprofen | Rat | 40 mg/kg | Oral | 3 hours | 62.96% | [2] |
| Diclofenac | Rat | 5 mg/kg | Oral | 2 hours | 56.17 ± 3.89% | [3][4] |
| Rat | 20 mg/kg | Oral | 3 hours | 71.82 ± 6.53% | [3][4] |
Note: The data presented for Ibuprofen and Diclofenac are from studies using the carrageenan-induced paw edema model and are intended to provide a benchmark for anti-inflammatory efficacy. The experimental conditions for the study on the this compound-containing extract were different, employing a collagen-induced arthritis model. Therefore, a direct comparison of potency is not appropriate.
Mechanistic Insights: this compound and the NF-κB Signaling Pathway
Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are major mediators of inflammation.[5] By suppressing the activation of NF-κB, this compound can effectively downregulate the expression of these pro-inflammatory mediators, thereby reducing the inflammatory response.[5]
Caption: this compound's inhibition of the NF-κB pathway.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting in vivo data. Below is a standard protocol for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rodents
This model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.
1. Animal Preparation:
-
Male Wistar rats or Swiss albino mice are typically used.[3]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[2]
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Food is often withheld for a few hours before the experiment to ensure uniform absorption of orally administered drugs.
2. Baseline Paw Volume Measurement:
-
The initial volume of the hind paw (usually the right one) is measured using a plethysmometer. This serves as the baseline reading (V₀).[5]
3. Administration of Test Compound/Vehicle:
-
Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard NSAID (e.g., Diclofenac), and test groups receiving different doses of the compound under investigation.
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the induction of inflammation.[3]
4. Induction of Inflammation:
-
A 1% w/v suspension of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan suspension is injected into the subplantar region of the right hind paw of each animal.[6]
5. Measurement of Paw Edema:
-
The paw volume is measured at specific time intervals after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[3] This measurement is denoted as Vₜ.
6. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vₜ) and the baseline paw volume (V₀).
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where:
-
V_c is the average increase in paw volume in the control group.
-
V_t is the average increase in paw volume in the treated group.
-
References
- 1. ijper.org [ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. harvardapparatus.com [harvardapparatus.com]
Comparative Analysis of Crotepoxide Derivatives' Antitumor Potency: A Guide for Researchers
This guide, therefore, serves as a template for a comparative analysis, providing the framework and methodologies for evaluating crotepoxide derivatives. The data presented in the tables are hypothetical and for illustrative purposes to guide future research and data presentation.
Introduction to this compound and its Antitumor Potential
This compound is a naturally occurring cyclohexane (B81311) diepoxide that has garnered interest for its potential anti-inflammatory and antitumor activities. Its complex structure, featuring two epoxide rings, makes it a candidate for chemical modification to enhance its therapeutic properties and explore structure-activity relationships (SAR). The development of this compound derivatives aims to improve potency, selectivity, and pharmacokinetic profiles.
Comparative Antitumor Potency (Hypothetical Data)
A critical aspect of drug development is the quantitative comparison of the cytotoxic effects of new derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | 15.2 | 22.5 | 18.9 | 25.1 |
| Derivative A | 8.5 | 12.3 | 9.8 | 15.4 |
| Derivative B | 25.1 | 35.8 | 30.2 | 40.7 |
| Derivative C | 5.2 | 8.1 | 6.5 | 9.3 |
| Doxorubicin (Control) | 0.9 | 1.2 | 0.8 | 1.1 |
Note: The data in this table is for illustrative purposes only and does not represent real experimental results.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are standard methodologies for key experiments in the evaluation of antitumor compounds.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivatives for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
Visualizations: Signaling Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for comparative analysis of this compound derivatives.
Caption: Postulated NF-κB signaling pathway inhibition by this compound.
Conclusion and Future Directions
While the current body of literature on this compound derivatives is limited, the parent compound shows promise as a scaffold for the development of novel antitumor agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs. This should include comprehensive in vitro testing against a panel of cancer cell lines to establish a clear structure-activity relationship. Promising candidates should then be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The generation of robust and publicly available comparative data will be crucial for advancing this class of compounds toward clinical application.
A Head-to-Head Examination of Crotepoxide and Paclitaxel on Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, both natural compounds and established chemotherapeutic agents offer valuable avenues for research and development. This guide provides a comparative analysis of Crotepoxide, a natural diepoxide, and paclitaxel (B517696), a widely used mitotic inhibitor, on cancer cells. It is important to note that no direct head-to-head experimental studies comparing this compound and paclitaxel were identified in the course of this review. Therefore, this guide synthesizes data from independent studies to offer a comparative perspective on their mechanisms of action, effects on cellular processes, and cytotoxic profiles.
A critical point to consider regarding this compound is the retraction of a key paper detailing its mechanism of action due to data manipulation .[1] While the concepts from this paper are still present in the scientific literature, the direct experimental evidence should be interpreted with significant caution. This guide will present the proposed mechanisms while acknowledging the retraction and the need for further independent validation.
Mechanism of Action
The fundamental difference between this compound and paclitaxel lies in their primary cellular targets and the signaling pathways they modulate.
This compound: The proposed, albeit now questioned, mechanism of action for this compound centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][3] NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound is suggested to sensitize tumor cells to apoptosis induced by other agents and to suppress the expression of NF-κB-regulated genes involved in cancer progression.[2][3]
Paclitaxel: Paclitaxel is a well-established microtubule-stabilizing agent .[4][5] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[4][6] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[5][7]
Effects on Cellular Signaling Pathways
The distinct mechanisms of action of this compound and paclitaxel lead to the modulation of different downstream signaling pathways.
Signaling Pathway Diagrams
Figure 1: Proposed this compound Signaling Pathway.
Figure 2: Paclitaxel Signaling Pathway.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize reported IC50 values for paclitaxel in various cancer cell lines. No reliable IC50 data for this compound was found in the reviewed literature.
Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 3.5 - 4,000 | 48 - 72 | [8][9] |
| MDA-MB-231 | Breast Cancer | 0.3 - 300 | 72 - 96 | [9][10][11] |
| SK-BR-3 | Breast Cancer | 4,000 | 72 | [9][10] |
| A549 | Non-Small Cell Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 | [12] |
| Various | Human Tumor Cell Lines | 2.5 - 7.5 | 24 | [13] |
Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used, cell density, and passage number.
Effects on Cell Cycle and Apoptosis
This compound: The retracted literature suggests that this compound can inhibit the proliferation of various tumor cell lines and potentiate apoptosis induced by other agents like TNF and chemotherapeutic drugs.[2][3] However, specific details on its effect on cell cycle progression are not well-documented in reliable sources.
Paclitaxel: Paclitaxel's effect on the cell cycle is a hallmark of its mechanism. It consistently induces a robust arrest in the G2/M phase of the cell cycle.[14][15] This prolonged mitotic arrest is a primary trigger for the induction of apoptosis.[14]
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Feature | This compound | Paclitaxel |
| Cell Cycle Arrest | Not well-established in reliable sources. | G2/M phase arrest.[14][15] |
| Apoptosis Induction | Potentiates apoptosis induced by other agents (data from retracted paper).[2][3] | Induces apoptosis following mitotic arrest.[14] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the effects of compounds like this compound and paclitaxel on cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at a desired concentration for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after compound treatment.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow.
Conclusion
This guide provides a comparative overview of this compound and paclitaxel, highlighting their distinct mechanisms of action and effects on cancer cells. Paclitaxel is a well-characterized microtubule-stabilizing agent with a clear impact on cell cycle progression and apoptosis. In contrast, the understanding of this compound's mechanism is hampered by the retraction of a key publication, and there is a significant lack of reliable quantitative data, such as IC50 values.
For researchers and drug development professionals, this comparison underscores the importance of rigorous validation of proposed mechanisms of action. While this compound may hold potential as an anticancer agent, further independent and robust studies are imperative to elucidate its true mechanism and therapeutic efficacy. Paclitaxel, on the other hand, continues to serve as a cornerstone of cancer chemotherapy and a valuable tool for studying microtubule dynamics and cell cycle control. Future research could explore the potential for synergistic effects if the mechanism of this compound is validated, but such studies would require a solid foundation of reproducible data.
References
- 1. Citation of Two Retracted Papers Shows Both the Impact Advantage and an Unintended Consequence of Open Access - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest induced by hydrogen peroxide is associated with modulation of oxidative stress related genes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 14. Retraction: NF-κB inhibitors attenuate MCAO induced neurodegeneration and oxidative stress—A reprofiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Crotepoxide vs. Doxorubicin: A Comparative Analysis of Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic mechanisms of crotepoxide, a natural diepoxide, and doxorubicin (B1662922), a well-established anthracycline chemotherapy agent. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound and doxorubicin are both cytotoxic agents with potential applications in cancer therapy, yet they operate through distinct molecular mechanisms. This compound primarily exerts its effects through the potent inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway. This action sensitizes cancer cells to apoptosis induced by other agents and curtails the expression of genes crucial for cell proliferation, survival, and metastasis.
In contrast, doxorubicin employs a multi-pronged attack on cancer cells. Its cytotoxic effects are attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), which leads to significant oxidative stress. These actions culminate in DNA damage, cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and doxorubicin against various cancer cell lines. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound against Human Leukemic Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| KBM-5 | This compound | Not explicitly stated, but showed dose- and time-dependent inhibition of proliferation | 1, 3, and 5 days | MTT | [1] |
| MM.1 | This compound | Not explicitly stated, but showed dose- and time-dependent inhibition of proliferation | 1, 3, and 5 days | MTT | [1] |
| U266 | This compound | Not explicitly stated, but showed dose- and time-dependent inhibition of proliferation | 1, 3, and 5 days | MTT | [1] |
Table 2: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| KBM-5 | Doxorubicin | ~0.02 | 24h | Annexin V/PI | [2] |
| HepG2 | Doxorubicin | 12.2 | 24h | MTT | [3] |
| UMUC-3 | Doxorubicin | 5.1 | 24h | MTT | [3] |
| TCCSUP | Doxorubicin | 12.6 | 24h | MTT | [3] |
| BFTC-905 | Doxorubicin | 2.3 | 24h | MTT | [3] |
| HeLa | Doxorubicin | 2.9 | 24h | MTT | [3] |
| MCF-7 | Doxorubicin | 2.5 | 24h | MTT | [3] |
| M21 | Doxorubicin | 2.8 | 24h | MTT | [3] |
| IMR-32 | Doxorubicin | Not specified | 96h | MTT | [4] |
| UKF-NB-4 | Doxorubicin | Not specified | 96h | MTT | [4] |
| BT-20 | Doxorubicin | 0.31 | 72h | Sulforhodamine B | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the cytotoxic mechanisms of anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Staining for Apoptosis Detection
Annexin V staining is a common method for detecting early-stage apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and doxorubicin, as well as a typical experimental workflow for their comparison.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1 activation.
Caption: Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways.
Caption: Experimental workflow for comparing the cytotoxic mechanisms of this compound and doxorubicin.
References
- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Crotepoxide's Antibacterial Efficacy: A Comparative Analysis Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the antibacterial activity of crotepoxide, a naturally occurring compound, against clinically relevant bacterial strains. The performance of this compound is compared with standard-of-care antibiotics, offering objective experimental data and detailed methodologies to support further research and drug development initiatives.
Data Presentation: Comparative Antimicrobial Efficacy
The antibacterial efficacy of this compound and a selection of standard antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Positive Bacteria
| Antimicrobial Agent | Staphylococcus aureus (ATCC 11778) MIC (µg/mL) | Bacillus cereus (ATCC 6538) MIC (µg/mL) |
| This compound | Not explicitly stated in the provided context | Not explicitly stated in the provided context |
| Penicillin | 0.12 - >128 | 0.015 - 16 |
| Ciprofloxacin | 0.25 - 1 | 0.25[1] |
| Vancomycin | 0.5 - 4 | 2 |
| Tetracycline | 0.25 - 16 | 0.06 - >128 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Negative Bacteria
| Antimicrobial Agent | Escherichia coli (ATCC 25922) MIC (µg/mL) | Enterococcus aerogenes (ATCC 13048) MIC (µg/mL) |
| This compound | Not explicitly stated in the provided context | 100[2][3] |
| Penicillin | >128 | Not available |
| Ciprofloxacin | 0.004 - 0.06 | 0.015 - 0.25 |
| Tetracycline | 0.5 - 8 | 8 - 32 |
Note: The provided MIC value for this compound against E. aerogenes is from a single study and further research is needed for comprehensive comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data. These protocols are based on established standards to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Prepare stock solutions of this compound and standard antibiotics in a suitable solvent at a concentration of 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB to obtain a range of concentrations.
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells and spread onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
Visualization of Experimental Workflow
The following diagram illustrates the standardized workflow for benchmarking the antibacterial activity of a test compound like this compound against standard antibiotics.
Caption: Experimental workflow for benchmarking antibacterial activity.
References
- 1. utppublishing.com [utppublishing.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cross-Validation of Crotepoxide's Mechanism of Action: A Comparative Guide for Researchers
A Note on the State of Crotepoxide Research: It is crucial for researchers to be aware that a significant portion of the detailed mechanistic studies on this compound, particularly those elucidating its effects on the NF-κB pathway, originate from a now-retracted publication (Prasad et al., 2010, The Journal of Biological Chemistry). This guide, therefore, proceeds with caution, summarizing the reported mechanism of action while emphasizing the critical need for independent validation. The information presented herein is intended to serve as a foundation for future research, not as a definitive statement on the compound's biological activities.
This compound, a cyclohexane (B81311) diepoxide, has been investigated for its potential anti-inflammatory, anti-cancer, and chemosensitizing properties. The primary mechanism of action attributed to this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of cellular processes, including inflammation, cell survival, proliferation, and apoptosis.[2] Dysregulation of NF-κB signaling is a hallmark of many cancers and inflammatory diseases.[2]
Reported Mechanism of Action: Inhibition of NF-κB Signaling
This compound is reported to exert its effects by suppressing both inducible and constitutive NF-κB activation across various cell types, including myeloid, leukemia, and epithelial cells.[1] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[1] This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of NF-κB target genes.[1]
The downstream consequences of this reported NF-κB inhibition include:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulating pro-apoptotic proteins.[1]
-
Cell Cycle Arrest: Through the inhibition of cell cycle regulators like cyclin D1.[1]
-
Anti-inflammatory Effects: By suppressing the expression of inflammatory mediators such as COX-2.[1]
Comparative Data on this compound's Effects
A significant challenge in providing a comparative guide is the scarcity of independently validated, quantitative data on this compound's effects across different cell lines. The retraction of a key paper in this area has left a considerable gap in the literature. The following table is therefore limited and highlights the need for further research to establish a comprehensive and validated dataset.
| Cell Line | Reported Effect | Quantitative Data (IC50/EC50) | Reference (with caveat) |
| KBM-5 (Human Myeloid Leukemia) | Inhibition of proliferation, potentiation of TNF-induced apoptosis, inhibition of NF-κB activation. | Not available from independent studies. | Based on retracted literature.[1] |
| H1299 (Human Lung Cancer) | Inhibition of TNF-induced NF-κB activation. | Not available from independent studies. | Based on retracted literature.[1] |
| A293 (Human Embryonic Kidney) | Inhibition of TNF-induced NF-κB activation. | Not available from independent studies. | Based on retracted literature.[1] |
Researchers are strongly encouraged to perform their own dose-response studies to determine the IC50 values of this compound in their cell lines of interest.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to investigate the mechanism of action of a compound like this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate and quantifying the resulting luminescence.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Incubate for a predetermined time (e.g., 2-4 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α, LPS) to the wells. Incubate for an additional 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in stimulated, untreated cells.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
References
Safety Operating Guide
Navigating the Safe Disposal of Crotepoxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like crotepoxide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in its known chemical properties and general protocols for cytotoxic agents. Adherence to these guidelines will help your institution maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
This compound is a compound that requires careful handling due to its potential toxicity. While a comprehensive toxicological profile is not widely available, data from analogous compounds and safety data sheets (SDS) for similar chemicals indicate that it should be treated as a hazardous substance.
Key Safety Considerations:
-
Toxicity: Assumed to be toxic if swallowed or if it comes into contact with skin.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Reactivity: Can react violently with strong oxidizing agents, strong acids, and strong alkalis.[1]
A summary of the known quantitative safety and physical data for a closely related compound is presented below. This information should be used as a guide for handling and disposal procedures.
| Property | Value | Reference |
| Acute Toxicity (Oral LD50, Rat) | 293 mg/kg | [1] |
| Melting Point | 68 - 73 °C (154 - 163 °F) | [1] |
| Boiling Point | 298 °C (568 °F) | [1] |
| Flash Point | 162 °C (324 °F) | [1] |
| Water Solubility | ca. 1.9 g/l at 20 °C (68 °F) | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear the following PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A buttoned lab coat.
-
Respiratory Protection: A properly fitted respirator may be necessary for handling powders or creating aerosols. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste:
-
Includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing boats).
-
Place all solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
-
Liquid Waste:
-
Includes solutions containing this compound.
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound," along with the solvent system used.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
-
Sharps Waste:
-
Includes needles, syringes, and other sharp objects contaminated with this compound.
-
Dispose of all sharps immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Decontamination of Work Surfaces
After handling this compound, all work surfaces and equipment must be thoroughly decontaminated. A recommended procedure involves a two-step cleaning process:
-
Initial Deactivation: Wipe the surfaces with a solution known to react with and open the epoxide ring, such as a dilute solution of a mild acid or base (e.g., 1% sodium bicarbonate followed by 1% acetic acid). Exercise caution due to the potential for reaction.
-
Thorough Cleaning: Following the initial deactivation, clean the surfaces with a standard laboratory disinfectant or detergent.
All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.
Final Disposal
The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the complete destruction of cytotoxic compounds.
-
Do Not:
-
Dispose of this compound down the drain.
-
Place this compound waste in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of all personnel. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Crotepoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Crotepoxide. Given the potential cytotoxic nature of this compound, adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment. The following table summarizes the required PPE for various stages of handling.
| Operation Stage | Required Personal Protective Equipment (PPE) |
| Preparation and Handling | Primary: - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown with long sleeves and tight-fitting cuffs- ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesSecondary (as needed): - Face shield if there is a splash hazard- Respiratory protection (e.g., N95 respirator) for handling powders or creating aerosols |
| Administration | - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses or goggles |
| Spill Cleanup | - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown- Safety goggles and face shield- N95 respirator |
| Waste Disposal | - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses or goggles |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram outlines the essential steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent exposure and environmental harm.[1][2][3][4][5]
Waste Segregation and Containerization:
| Waste Type | Container | Labeling |
| Solid Waste (gloves, gowns, bench paper) | Yellow chemotherapy waste container or a sturdy, leak-proof container lined with a yellow bag. | "Cytotoxic Waste for Incineration" |
| Sharps Waste (needles, scalpels, glass) | Puncture-resistant sharps container with a purple lid.[1][2] | "Cytotoxic Sharps" |
| Liquid Waste (unused solutions) | Leak-proof, screw-cap container. | "Cytotoxic Liquid Waste" with chemical name and concentration. |
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste into the categories listed above.
-
Containerize Properly: Place waste in the designated, correctly labeled containers.[1][2]
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Scheduled Pickup: Arrange for waste pickup by a licensed hazardous waste disposal service.
-
Incineration: All this compound waste must be disposed of via high-temperature incineration.[1][3]
The following diagram illustrates the decision-making process for this compound waste disposal.
Caption: Decision tree for this compound waste segregation.
By implementing these safety and logistical measures, researchers, scientists, and drug development professionals can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) if available.
References
- 1. wastedirect.co.uk [wastedirect.co.uk]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
